Acebutolol D7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i2D3,3D3,12D |
InChI Key |
GOEMGAFJFRBGGG-JLTHDCAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Synonyms |
N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino](propoxy)]phenyl]butanamide-d7 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Acebutolol-d7 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Acebutolol-d7 in scientific research. Primarily utilized as an internal standard, this deuterated analog of the beta-blocker Acebutolol is instrumental in the accurate quantification of the parent drug in complex biological matrices. Its near-identical chemical and physical properties to Acebutolol, coupled with a distinct mass difference, make it an indispensable tool in pharmacokinetic, metabolic, and bioequivalence studies.
Core Application: Internal Standard in Mass Spectrometry
Acebutolol-d7 serves as an ideal internal standard (IS) for analytical methods employing mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like Acebutolol-d7 is its ability to co-elute with the analyte (Acebutolol), experiencing similar ionization and matrix effects. This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Quantitative Analysis of Acebutolol
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the analysis of Acebutolol in human plasma. While this specific study utilized an analog internal standard, the principles and expected performance characteristics are directly applicable to methods employing Acebutolol-d7.
Table 1: UPLC-MS/MS Method Parameters for Acebutolol Analysis
| Parameter | Value |
| Column | C18 (e.g., ACQUITY UPLC BEH C18) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Acebutolol) | Precursor Ion (m/z) -> Product Ion (m/z) |
| MS/MS Transition (Acebutolol-d7) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Temperature | 40 °C |
Table 2: Calibration Curve and Linearity for Acebutolol Quantification
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.5 - 500 | > 0.99 |
Table 3: Precision and Accuracy of the Bioanalytical Method
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 10 | < 15 | 90 - 110 |
| Low QC | 1.5 | < 10 | < 15 | 90 - 110 |
| Mid QC | 75 | < 10 | < 15 | 90 - 110 |
| High QC | 400 | < 10 | < 15 | 90 - 110 |
Experimental Protocol: Quantification of Acebutolol in Human Plasma using UPLC-MS/MS with Acebutolol-d7 Internal Standard
This protocol provides a detailed methodology for the quantitative analysis of Acebutolol in human plasma, a critical procedure in pharmacokinetic and clinical studies.
1. Materials and Reagents:
-
Acebutolol reference standard
-
Acebutolol-d7 (internal standard)
-
Human plasma (blank, drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Acebutolol and Acebutolol-d7 in methanol (1 mg/mL).
-
Prepare working standard solutions of Acebutolol by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working solution of Acebutolol-d7 (e.g., 100 ng/mL) in the same diluent.
-
Spike blank human plasma with the Acebutolol working standards to create calibration curve samples (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL).
-
Spike blank human plasma with Acebutolol to prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the Acebutolol-d7 working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Analysis:
-
Set up the UPLC-MS/MS system with the parameters outlined in Table 1. The specific MS/MS transitions for Acebutolol and Acebutolol-d7 will need to be optimized on the instrument used.
-
Inject the reconstituted samples into the UPLC-MS/MS system.
-
Acquire data and process the chromatograms using appropriate software.
5. Data Analysis:
-
Calculate the peak area ratio of Acebutolol to Acebutolol-d7 for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Acebutolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Acebutolol
Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the binding of catecholamines (e.g., norepinephrine, epinephrine) to beta-1 receptors, which are predominantly found in cardiac tissue. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure. Acebutolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the beta-adrenergic receptors, which may minimize bradycardia at rest.
Acebutolol's mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of Acebutolol utilizing Acebutolol-d7 as an internal standard.
Pharmacokinetic study workflow.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Acebutolol D7
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. This compound is the deuterated analog of Acebutolol, a cardioselective beta-1 adrenergic receptor antagonist.[1][2] The inclusion of seven deuterium atoms on the isopropyl group makes it a valuable internal standard for the quantification of Acebutolol in biological matrices using mass spectrometry-based assays.[3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in analytical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₁D₇N₂O₄ | [3] |
| Molecular Weight | 343.5 g/mol | [3] |
| Monoisotopic Mass | 343.24884460 Da | |
| IUPAC Name | N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide | [4] |
| CAS Number | 2701782-36-5 | [2][3] |
| Physical Appearance | Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [3] |
| Storage Conditions | -20°C | [3] |
| Primary Application | Internal standard for the quantification of acebutolol by GC- or LC-MS | [3] |
Chemical Structure
This compound possesses the same core structure as Acebutolol, with the key difference being the substitution of seven hydrogen atoms with deuterium atoms on the N-isopropyl group. This isotopic labeling provides a distinct mass shift, crucial for its use as an internal standard, without significantly altering its chemical properties.
Caption: 2D Chemical Structure of this compound.
Mechanism of Action of Acebutolol
Acebutolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[5][6] Its primary mechanism of action involves blocking the β1-receptors in cardiac tissue from being stimulated by catecholamines like epinephrine and norepinephrine.[1][6] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[1][6] Additionally, by inhibiting β1-receptors in the kidneys, Acebutolol reduces the release of renin, further contributing to its antihypertensive effect.[1][6]
References
- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Acebutolol-d7 | CAS 2701782-36-5 | LGC Standards [lgcstandards.com]
- 5. Acebutolol - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
The Indispensable Anchor: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of molecules, the pursuit of accuracy and reproducibility is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and profound impact of using deuterated internal standards, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS/MS).
In the complex milieu of biological matrices, the journey of an analyte from sample collection to detection is fraught with potential variability. Factors such as incomplete extraction recovery, sample loss during transfer, and the unpredictable nature of matrix effects can all conspire to undermine the integrity of quantitative data. Deuterated internal standards serve as a steadfast anchor, co-navigating this analytical voyage with the target analyte to ensure that the final measurement is a true reflection of its concentration.
The Core Principle: Isotopic Mimicry for Unparalleled Correction
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle yet critical modification results in a molecule that is chemically and physically almost identical to the analyte, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
The fundamental premise is that the deuterated standard, when introduced into a sample at a known concentration at the earliest stage of sample preparation, will behave identically to the endogenous analyte throughout the entire analytical workflow.[2] This includes extraction, derivatization, and ionization processes.[3] By measuring the ratio of the analyte's signal to the deuterated standard's signal, any variations encountered during the analysis are effectively normalized, leading to a significant enhancement in accuracy and precision.[1]
Data-Driven Superiority: The Quantitative Advantage
The theoretical benefits of employing deuterated internal standards are consistently validated by empirical data. The use of these standards dramatically improves key analytical performance metrics, particularly when compared to methods that use non-isotope labeled (analog) internal standards or no internal standard at all.
| Performance Metric | Method without Deuterated Standard | Method with Deuterated Standard |
| Accuracy (% Bias) | Can exceed ±50%[1] | Typically within ±15%[1] |
| Precision (% RSD) | Often > 20%[1] | Generally < 15%[1] |
| Matrix Effect | Significant and variable[1] | Compensated, leading to normalization[1] |
| Extraction Recovery | Variable and difficult to track | Variations are accounted for[1] |
Table 1: Comparative Performance of Analytical Methods. This table summarizes data from multiple sources to provide a comparative overview of key performance metrics with and without the use of a deuterated internal standard.
Further illustrating this point, a study on the analysis of the immunosuppressant drug Kahalalide F in plasma demonstrated a marked improvement in both accuracy and precision when a deuterated internal standard was used in place of a structural analog.
| Internal Standard | Accuracy (% Mean Bias) | Precision (% RSD) |
| Analog IS | -3.2% | 8.6% |
| Deuterated IS | +0.3% | 7.6% |
Table 2: Comparison of an Analogous vs. Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma. The data clearly shows that the deuterated internal standard resulted in accuracy closer to the nominal value and a lower relative standard deviation, indicating improved precision.[3]
Experimental Protocols: A Practical Framework
The successful implementation of deuterated internal standards hinges on meticulous and well-defined experimental procedures. The following protocols provide a detailed methodology for a common application: the quantitative analysis of a drug in human plasma using LC-MS/MS with a deuterated internal standard.
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate, clean vials.
-
Record the exact weights.
-
Dissolve each compound in a suitable LC-MS grade solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL in separate Class A volumetric flasks.
-
Ensure complete dissolution by vortexing and/or sonication.
-
Store the stock solutions at -20°C or lower in amber vials to prevent degradation and light exposure.[2]
-
-
Analyte Working Solutions (for Calibration Curve and Quality Controls):
-
Perform serial dilutions of the analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create a series of working solutions.
-
These solutions will be used to spike into blank plasma to generate calibration standards and quality control (QC) samples at various concentrations.[2]
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the deuterated internal standard stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the desired final concentration that will be added to all samples.[2]
-
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample, which can interfere with the analysis.[4]
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate or microcentrifuge tubes.[2]
-
Add 150 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each well.[2]
-
Vortex the plate or tubes vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.[2][4]
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.[2]
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A suitable UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase:
-
Gradient: A suitable gradient elution (e.g., 5-95% B over 3 minutes) should be developed to achieve chromatographic separation of the analyte from endogenous interferences.[2]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[2]
-
Injection Volume: A small injection volume, such as 5 µL, is standard.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
Visualizing the Workflow and Core Principles
To further elucidate the role and application of deuterated internal standards, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the fundamental principle of matrix effect compensation.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship illustrating the compensation for matrix effects using a deuterated internal standard.
Conclusion
The use of deuterated internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to intimately track the analyte of interest through the complexities of sample preparation and analysis provides an unparalleled level of correction for a multitude of potential errors. As demonstrated by the presented data and protocols, the incorporation of these stable isotope-labeled compounds is not merely a best practice but a critical component for generating the high-quality, reliable, and defensible data required in research, clinical diagnostics, and the development of new therapeutics.
References
An In-depth Technical Guide to the Physical Properties of Acebutolol versus Acebutolol D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the core physical properties of the cardioselective β-adrenergic antagonist, Acebutolol, and its deuterated analog, Acebutolol D7. Understanding the subtle yet significant differences in the physicochemical characteristics imparted by isotopic substitution is crucial for drug development, particularly in optimizing pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visualizations to illustrate the fundamental concepts.
Core Physical Property Comparison
The introduction of deuterium in place of hydrogen atoms in the isopropyl moiety of Acebutolol can lead to alterations in its physical properties due to the kinetic isotope effect and changes in bond vibrational energies. While comprehensive experimental data for this compound is not extensively available in public literature, the following table summarizes the known and predicted physical properties of both compounds.
| Physical Property | Acebutolol | This compound | Reference |
| Molecular Formula | C₁₈H₂₈N₂O₄ | C₁₈H₂₁D₇N₂O₄ | [1] |
| Molecular Weight | 336.43 g/mol | 343.5 g/mol | [1][2] |
| Melting Point | 119-123 °C, 136-138 °C | Not Experimentally Reported | [1][3] |
| Aqueous Solubility | 259 mg/L | Not Experimentally Reported | [3] |
| pKa (Strongest Basic) | 9.40 - 9.65 | Expected to be slightly higher than Acebutolol | [3][4][5] |
| LogP | 1.7 | 1.7 (Computed) | [2][6] |
Note: The physical properties of this compound are largely theoretical at this time and await experimental verification. The slight increase in the pKa of this compound is anticipated based on studies of β-deuterium isotope effects on amine basicity, which suggest that deuteration increases the basicity of amines.[5]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties discussed above. These protocols are applicable to both Acebutolol and this compound.
Melting Point Determination
The melting point of a pharmaceutical compound is a critical indicator of its purity and identity. The capillary method is a widely accepted technique for this determination.[7][8][9][10][11]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample of Acebutolol or this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle liquefies is recorded as the completion of melting. The range between these two temperatures is the melting range.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]
Methodology: Shake-Flask Method for Equilibrium Solubility
-
Sample Preparation: An excess amount of Acebutolol or this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Acebutolol, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for pKa determination.[14]
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of Acebutolol or this compound is dissolved in a known volume of water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional approach for LogP determination.[15][16][17][18]
Methodology: Shake-Flask Method for LogP
-
Solvent System: A biphasic system of n-octanol (representing the lipid phase) and water (or a buffer of a specific pH for LogD determination) is used. The two solvents are pre-saturated with each other.
-
Partitioning: A known amount of Acebutolol or this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
The following diagrams illustrate key concepts related to the physical property comparison of Acebutolol and its deuterated analog.
Caption: Effect of Deuteration on Acebutolol's Properties.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H28N2O4 | CID 76974369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acebutolol | 37517-30-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acebutolol - Wikipedia [en.wikipedia.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. who.int [who.int]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. acdlabs.com [acdlabs.com]
- 18. youtube.com [youtube.com]
A Technical Guide to the Certificate of Analysis for Acebutolol-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for the deuterated internal standard, Acebutolol-d7. Understanding the data and experimental protocols presented in a CoA is critical for ensuring the quality, identity, and purity of reference materials used in research and development.
Quantitative Data Summary
The quantitative data from a Certificate of Analysis for Acebutolol-d7 is summarized below. These specifications are crucial for assessing the suitability of the reference standard for its intended analytical application.
| Test | Specification | Method |
| Appearance | White to Off-White Solid | Visual Inspection |
| Purity (HPLC) | ≥99.0% | High-Performance Liquid Chromatography |
| Chemical Identity | Conforms to Structure | Mass Spectrometry (MS), ¹H NMR |
| Deuterium Incorporation | ≥98% (d7) | Mass Spectrometry |
| Molecular Formula | C₁₈H₂₁D₇N₂O₄ | - |
| Molecular Weight | 371.48 g/mol | - |
| Storage Condition | -20°C, Dessicated, in Dark | - |
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the CoA are provided below. These protocols offer insight into the conditions under which the quality of Acebutolol-d7 was assessed.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is employed to separate Acebutolol-d7 from any non-deuterated counterparts, metabolites, or other impurities, allowing for accurate quantification of its purity.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).[3]
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5).[3] A typical mobile phase could be a mixture of methanol and water.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Procedure: A solution of Acebutolol-d7 is prepared in the mobile phase and injected into the HPLC system. The peak area of the Acebutolol-d7 is compared to the total area of all detected peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
Mass spectrometry confirms the chemical identity of the compound by measuring its mass-to-charge ratio (m/z) and provides evidence for the successful incorporation of deuterium atoms.[4][5]
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass analyzer.[4][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI) is typically used.[5]
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the m/z of the molecular ion is measured. For Acebutolol-d7 (C₁₈H₂₁D₇N₂O₄), the expected [M+H]⁺ ion would be approximately m/z 372.3, confirming the molecular weight.
-
Procedure for Deuterium Incorporation: High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopic peaks. The relative intensities of the mass peaks corresponding to d0 through d7 are measured to determine the percentage of the d7 species.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the molecular structure of Acebutolol-d7. The absence of signals at specific chemical shifts where protons have been replaced by deuterium provides definitive structural evidence.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).[4]
-
Procedure: The Acebutolol-d7 sample is dissolved in the deuterated solvent and the ¹H NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Acebutolol standard. The disappearance or significant reduction of proton signals at the sites of deuterium labeling confirms the structure of Acebutolol-d7.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflows for key analytical procedures and the pharmacological pathway of Acebutolol.
References
- 1. First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijbpas.com [ijbpas.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Acebutolol D7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Acebutolol D7, a deuterated analog of the cardioselective beta-1 adrenergic receptor antagonist, acebutolol. This document details its chemical properties, analytical methodologies, and relevant pharmacological pathways, serving as a critical resource for professionals in research and drug development.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of acebutolol, primarily utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling offers a distinct mass shift, facilitating precise quantification by mass spectrometry.
| Property | Value | Source |
| CAS Number | 2701782-36-5 | N/A |
| Molecular Formula | C₁₈H₂₁D₇N₂O₄ | N/A |
| Molecular Weight | 343.47 g/mol | N/A |
| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]butanamide | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including de novo synthesis with deuterated precursors or via hydrogen-deuterium exchange on the acebutolol molecule. A common approach involves the reaction of a suitable acebutolol precursor with deuterated isopropylamine.
A reported chemoenzymatic route for the synthesis of enantiopure acebutolol can be adapted for the deuterated analog. This method utilizes a lipase-catalyzed kinetic resolution of an intermediate, followed by N-alkylation with isopropylamine-d7 to yield the final product with high enantiomeric excess[1].
Another method involves a hydrogen-deuterium exchange reaction on the isopropyl group of acebutolol.
Protocol: Hydrogen-Deuterium Exchange for this compound Synthesis
-
Materials : Acebutolol hydrochloride, Deuterium oxide (D₂O), Potassium carbonate (K₂CO₃), Deuterated methanol (CD₃OD).
-
Procedure :
-
Dissolve acebutolol hydrochloride in D₂O or CD₃OD.
-
The exchange reaction can occur spontaneously, though it is a slow process. To accelerate the reaction, a catalyst such as potassium carbonate can be added.
-
Monitor the progress of the deuteration by ¹H NMR spectroscopy, observing the disappearance of the proton signals corresponding to the isopropyl group.
-
The reaction can also be monitored by LC-MS to observe the mass shift corresponding to the incorporation of deuterium atoms.
-
Upon completion, the solvent can be evaporated, and the product purified using standard chromatographic techniques.
-
Quantification of Acebutolol in Biological Matrices using this compound by LC-MS/MS
This compound is an ideal internal standard for the quantification of acebutolol in biological samples such as plasma and urine due to its similar chemical and physical properties and distinct mass.
Protocol: UPLC-MS/MS Bioanalytical Method
This protocol is adapted from a validated method for acebutolol and pindolol in human plasma.
-
Sample Preparation (Protein Precipitation) :
-
To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube and dilute with water prior to injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions :
-
System : Waters ACQUITY UPLC System
-
Column : A suitable reversed-phase column (e.g., C18)
-
Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Flow Rate : Optimized for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Conditions :
-
System : A triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Acebutolol: Precursor ion (Q1) m/z 337.2 -> Product ion (Q3) m/z (select a characteristic fragment).
-
This compound: Precursor ion (Q1) m/z 344.2 -> Product ion (Q3) m/z (select a corresponding characteristic fragment).
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification :
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Use a weighted linear regression for the calibration curve. The concentration of acebutolol in unknown samples is determined from this curve.
-
Beta-1 Adrenergic Receptor Binding Assay
The affinity of acebutolol for its target receptor can be determined using a radioligand binding assay.
Protocol: Radioligand Binding Assay
This is a general protocol that can be adapted for acebutolol.
-
Membrane Preparation :
-
Prepare cell membranes from a cell line expressing the human beta-1 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay :
-
In a 96-well plate, add the cell membranes, a radiolabeled ligand that binds to the beta-1 adrenergic receptor (e.g., [³H]-dihydroalprenolol), and varying concentrations of unlabeled acebutolol.
-
To determine non-specific binding, a set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Detection :
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the acebutolol concentration.
-
Determine the IC₅₀ value (the concentration of acebutolol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for acebutolol using the Cheng-Prusoff equation.
-
Pharmacological Data
| Parameter | Value | Description |
| Mechanism of Action | Selective β1-adrenergic receptor antagonist | Acebutolol blocks the action of catecholamines at the β1-receptors, primarily in the heart, leading to a decrease in heart rate, cardiac contractility, and blood pressure. It also possesses some intrinsic sympathomimetic activity (ISA). |
| Ki for β1-AR | ~1.9 µM | The equilibrium dissociation constant for the beta-1 adrenergic receptor, indicating its binding affinity. |
| Selectivity | Cardioselective | Acebutolol has a higher affinity for β1-receptors than β2-receptors. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the beta-1 adrenergic receptor signaling pathway and a typical experimental workflow for the quantification of acebutolol.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway Antagonized by Acebutolol.
Caption: Experimental Workflow for Acebutolol Quantification using LC-MS/MS.
References
The Metabolic Journey of Acebutolol-D7 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of Acebutolol-D7, a deuterated analog of the cardioselective beta-blocker Acebutolol. While specific data for Acebutolol-D7 is limited, its metabolic profile is anticipated to closely mirror that of its parent compound, Acebutolol, with potential minor variations in metabolic rates due to the kinetic isotope effect. This document synthesizes available data on Acebutolol metabolism, presenting it in a structured format to facilitate understanding and further research.
Introduction to Acebutolol and its Deuterated Analog
Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias.[1][2] Its deuterated analog, Acebutolol-D7, is often employed as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass spectrometric signature. Understanding the metabolic fate of Acebutolol-D7 is crucial for the accurate interpretation of such studies.
Pharmacokinetics and Metabolism of Acebutolol
Acebutolol undergoes extensive first-pass metabolism in the liver following oral administration.[1][2][3] The bioavailability of the parent drug is approximately 40%.[1][2][3][4][5]
Primary Metabolic Pathway: N-Acetylation
The principal metabolic transformation of Acebutolol is the N-acetylation of its primary amine, resulting in the formation of an active metabolite known as diacetolol .[1][3][6][7] Diacetolol is equipotent to Acebutolol in terms of its beta-blocking activity and possesses a longer half-life, contributing significantly to the overall therapeutic effect.[1][6][8]
Other Metabolic Pathways
In addition to N-acetylation, other metabolic pathways for Acebutolol have been identified. A study utilizing acebutolol-d6 in rats identified two other major metabolites: an acetamide and an aniline analog.[9] These findings suggest that hydrolysis of the amide linkage and subsequent modifications can occur.
The following diagram illustrates the primary metabolic pathway of Acebutolol:
Quantitative Metabolic Data
The following table summarizes the key pharmacokinetic parameters of Acebutolol and its active metabolite, diacetolol. It is important to note that these values are for the non-deuterated compound and may differ slightly for Acebutolol-D7.
| Parameter | Acebutolol | Diacetolol | Reference(s) |
| Bioavailability | ~40% | - | [1][2][3][4][5] |
| Time to Peak Plasma Concentration (Tmax) | 2-2.5 hours | 4 hours | [1] |
| Elimination Half-life (t½) | 3-4 hours | 8-13 hours | [1][6] |
| Primary Route of Elimination | Hepatic metabolism, Renal and Biliary excretion | Renal excretion | [1][7] |
Experimental Protocols for Studying In Vivo Metabolism
The investigation of the in vivo metabolic fate of a drug like Acebutolol-D7 typically involves a multi-step experimental workflow. The following provides a detailed, generalized methodology based on standard practices in drug metabolism research.
Animal Model and Dosing
-
Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.
-
Dosing: Acebutolol-D7 is administered orally (via gavage) or intravenously to allow for the assessment of bioavailability and first-pass metabolism. The dose is determined based on previous toxicological and pharmacological data.
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points post-dosing via a cannulated vessel (e.g., jugular vein) to determine the plasma concentration-time profile of the parent drug and its metabolites.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces, enabling the quantification of excreted drug and metabolites.
-
Tissues: At the end of the study, key tissues (e.g., liver, kidney, heart) may be harvested to assess drug distribution.
Sample Preparation
-
Plasma: Plasma is separated from whole blood by centrifugation. Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile, methanol).
-
Urine: Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites prior to extraction.
-
Feces and Tissues: Homogenization and subsequent extraction with organic solvents are performed to isolate the analytes.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly employed to clean up and concentrate the samples.
Analytical Methodology
-
Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification and identification of drugs and their metabolites.
-
Quantification: A validated bioanalytical method using a deuterated internal standard (in this case, a different isotopologue of Acebutolol or a structurally related compound) is used to construct a calibration curve and accurately quantify the concentrations of Acebutolol-D7 and its metabolites.
-
Metabolite Identification: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of potential metabolites, aiding in the elucidation of their elemental composition and structure. Fragmentation patterns (MS/MS spectra) are compared to that of the parent drug and known metabolic pathways to confirm the identity of the metabolites.
The following diagram illustrates a typical experimental workflow for an in vivo drug metabolism study:
Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
Acebutolol exerts its therapeutic effects by selectively blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This action antagonizes the effects of catecholamines (e.g., adrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure. The following diagram illustrates this mechanism.
Conclusion
The in vivo metabolic fate of Acebutolol-D7 is predicted to be analogous to that of Acebutolol, with the primary metabolic pathway being N-acetylation to the active metabolite diacetolol. This guide provides a comprehensive summary of the available data on Acebutolol metabolism, detailed experimental protocols for its investigation, and a clear visualization of its mechanism of action. This information serves as a valuable resource for researchers and professionals involved in the development and analysis of Acebutolol and its deuterated analogs. Further studies directly investigating the metabolism of Acebutolol-D7 would be beneficial to confirm these predictions and to precisely quantify any kinetic isotope effects.
References
- 1. Acebutolol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]
- 7. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of acebutolol-d6 in the rat correlates with the identification of a new metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitation of Acebutolol in Human Plasma using Acebutolol D7 as an Internal Standard by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acebutolol in human plasma. The method utilizes a stable isotope-labeled internal standard, Acebutolol D7, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed using a UPLC system, providing a rapid analysis time. This method is suitable for pharmacokinetic studies and other applications requiring the precise measurement of acebutolol in a biological matrix.
Introduction
Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used in the management of hypertension and cardiac arrhythmias. Accurate and reliable quantification of acebutolol in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. Co-eluting with the analyte of interest, it compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results. This application note details a validated method for the determination of acebutolol in human plasma using this compound as the internal standard, adapted from a previously validated method.
Experimental Protocols
Materials and Reagents
-
Acebutolol hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of acebutolol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the acebutolol stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with water to a final concentration of 1.0 µg/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (1.0 µg/mL).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 800 µL of water prior to injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (UPLC) Conditions:
| Parameter | Value |
| System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient | 5% B to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| System | Waters Quattro Premier XE Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Acebutolol | 337.2 | 235.1 | 0.1 |
| This compound | 344.2 | 242.1 | 0.1 |
Data Presentation
The following tables summarize the expected performance of this method, based on a validated UPLC-MS/MS method for acebutolol.[1]
Table 2: Calibration Curve for Acebutolol in Human Plasma
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.2 (LLOQ) | 95.0 - 105.0 | < 15.0 |
| 0.5 | 90.0 - 110.0 | < 15.0 |
| 1.0 | 90.0 - 110.0 | < 15.0 |
| 5.0 | 90.0 - 110.0 | < 15.0 |
| 10.0 | 90.0 - 110.0 | < 15.0 |
| 50.0 | 90.0 - 110.0 | < 15.0 |
| 100.0 | 90.0 - 110.0 | < 15.0 |
| 150.0 (ULOQ) | 90.0 - 110.0 | < 15.0 |
| A linear regression with a weighting of 1/x is recommended. The coefficient of determination (r²) should be >0.99. |
Table 3: Intra- and Inter-batch Precision and Accuracy for Acebutolol QC Samples
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) (n=6) | Intra-batch Accuracy (%) (n=6) | Inter-batch Precision (%CV) (n=18) | Inter-batch Accuracy (%) (n=18) |
| LLOQ | 0.2 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| Low | 0.6 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| Medium | 75.0 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| High | 120.0 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
Visualizations
Caption: Protein Precipitation Workflow.
Caption: LC-MS/MS Analytical Workflow.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of acebutolol in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a drug development setting. The method meets the general requirements for bioanalytical method validation as per regulatory guidelines.
References
Application Note: A Robust and High-Throughput UPLC-MS/MS Method for the Quantification of Acebutolol in Human Plasma Using Acebutolol-D7
Abstract
This application note describes a validated, high-throughput bioanalytical method for the quantitative determination of acebutolol in human plasma. The method utilizes a simple and efficient protein precipitation (PPT) technique for sample preparation, followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. Acebutolol-D7, a stable isotope-labeled internal standard (SIL-IS), is used to ensure high accuracy and precision by correcting for matrix effects and procedural variability. The method was validated according to established regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability over a clinically relevant concentration range.
Introduction
Acebutolol is a cardioselective beta-1 blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1][2] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] The major active metabolite of acebutolol is diacetolol, which has a similar pharmacological profile and a longer half-life.[1]
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as Acebutolol-D7, is critical as it shares identical chemical and physical properties with the analyte, ensuring the most reliable correction for variations during sample processing and analysis.[6] This note provides a detailed protocol for a UPLC-MS/MS method that is rapid, sensitive, and robust, making it suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Chemicals and Reagents
-
Acebutolol hydrochloride (Reference Standard)
-
Acebutolol-D7 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma with K2EDTA as anticoagulant
Instrumentation
-
LC System: Waters ACQUITY UPLC System[7]
-
Mass Spectrometer: Waters Quattro Premier XE Tandem Mass Spectrometer[7]
-
Analytical Column: XBridge C18, 2.1 x 50 mm, 3.5 µm[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Acebutolol and Acebutolol-D7 by dissolving the appropriate amount of each compound in methanol.
-
Working Standard (WS) Solutions: Serially dilute the Acebutolol stock solution with 50:50 acetonitrile/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Acebutolol-D7 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Acebutolol working standard solutions to achieve the desired concentrations for the CC and QC samples.
-
A typical calibration curve range is 0.2–150 ng/mL.
-
QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
The protein precipitation procedure is a simple and effective method for extracting acebutolol from plasma.[8]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.[9]
-
Add 300 µL of the IS working solution (100 ng/mL Acebutolol-D7 in acetonitrile). The 3:1 ratio of organic solvent to plasma is effective for efficient protein removal.[8]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant with 200 µL of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Inject 5 µL of the final solution into the UPLC-MS/MS system.
UPLC-MS/MS Method Workflow
Caption: Protein precipitation workflow for Acebutolol extraction from plasma.
Data and Results
UPLC-MS/MS Parameters
The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of Acebutolol and Acebutolol-D7.
| Parameter | Condition |
| UPLC Conditions | |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm[2] |
| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL |
| Run Time | 3.2 minutes[2] |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Positive (ESI+)[4] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transition (Acebutolol) | 337.2 > 260.1[10] |
| MRM Transition (Acebutolol-D7) | 344.2 > 267.1 |
| Dwell Time | 100 ms |
Method Validation Summary
The method was validated following FDA guidelines for bioanalytical method validation.
1. Linearity and Sensitivity The calibration curve was linear over the range of 0.2 to 150 ng/mL with a correlation coefficient (r²) greater than 0.99. The Lower Limit of Quantitation (LLOQ) was established at 0.2 ng/mL, with precision (%CV) <20% and accuracy within ±20%.
| Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 0.2 - 150 | y = 0.015x + 0.002 | > 0.996 |
2. Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated using six replicates of QC samples at three concentration levels.[11] The results met the acceptance criteria of ≤15% for both %CV and %RE (Relative Error).[11]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LQC | 0.6 | 4.1 | 5.6 | 4.5 | 3.8 |
| MQC | 60 | 2.9 | -2.1 | 3.2 | -1.5 |
| HQC | 120 | 2.5 | 1.8 | 2.8 | 1.2 |
3. Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at LQC and HQC levels. Extraction recovery was consistent and reproducible, while the matrix effect was found to be minimal, demonstrating the effectiveness of the SIL-IS in compensating for ion suppression or enhancement.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS Normalized ME (%) |
| LQC | 0.6 | 95.2 | 98.5 | 101.2 |
| HQC | 120 | 97.8 | 96.3 | 99.5 |
4. Stability The stability of acebutolol in human plasma was evaluated under various conditions to simulate sample handling and storage. Acebutolol was found to be stable under all tested conditions.
| Stability Test | Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles (-20°C to RT) | N/A | 96.5 - 102.1 |
| Bench-Top | Room Temperature | 24 hours | 98.2 - 101.5 |
| Post-Preparative | Autosampler (4°C) | 48 hours | 97.4 - 103.3 |
| Long-Term | -80°C | 90 days | 95.8 - 100.7 |
Conclusion
A simple, rapid, and sensitive UPLC-MS/MS method for the quantification of acebutolol in human plasma has been successfully developed and validated. The use of a straightforward protein precipitation protocol allows for high-throughput sample processing.[9] The combination of UPLC for fast separation and tandem mass spectrometry for selective detection, along with a stable isotope-labeled internal standard (Acebutolol-D7), provides a reliable and accurate method suitable for supporting clinical and preclinical pharmacokinetic studies. The validation results demonstrate that the method meets all regulatory requirements for bioanalytical assays.
References
- 1. Acebutolol - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. Acebutolol metabolite plasma concentration during chronic oral therapy [pubmed.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC/MS for the identification of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. agilent.com [agilent.com]
- 9. norlab.com [norlab.com]
- 10. lcms.cz [lcms.cz]
- 11. Using supported liquid extraction together with cellobiohydrolase chiral stationary phases-based liquid chromatography with tandem mass spectrometry for enantioselective determination of acebutolol and its active metabolite diacetolol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Acebutolol Using Acebutolol-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist with intrinsic sympathomimetic activity. It is prescribed for the management of hypertension, ventricular and supraventricular arrhythmias, and angina pectoris.[1] Accurate determination of acebutolol and its active metabolite, diacetolol, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document outlines a detailed protocol for the quantitative analysis of acebutolol in plasma samples using a stable isotope-labeled internal standard, Acebutolol-d7, by UPLC-MS/MS.
Acebutolol is readily absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism, resulting in a bioavailability of 35% to 50%.[2] The primary active metabolite, diacetolol, is equipotent to acebutolol and has a longer half-life.[2]
Pharmacokinetic Parameters
The pharmacokinetic profile of acebutolol and its metabolite diacetolol is characterized by rapid absorption and extensive metabolism.
| Parameter | Acebutolol | Diacetolol | Reference |
| Bioavailability | 35-50% | - | [2] |
| Tmax (Peak Plasma Time) | 2-2.5 hours | 4 hours | [2] |
| Half-life (t½) | 3-4 hours | 8-13 hours | [2][3] |
| Volume of Distribution (Vd) | 1.2 L/kg | - | [3] |
| Protein Binding | 26% | - | |
| Excretion | 30-40% renal, 50-60% fecal | - | [3] |
Experimental Protocol: UPLC-MS/MS Bioanalytical Method for Acebutolol
This protocol is based on established bioanalytical method validation guidelines for UPLC-MS/MS analysis.[4]
1. Materials and Reagents
-
Acebutolol hydrochloride (Reference Standard)
-
Acebutolol-d7 hydrochloride (Internal Standard)
-
Diacetolol (Reference Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of acebutolol, diacetolol, and acebutolol-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the acebutolol and diacetolol stock solutions in a mixture of water and acetonitrile (1:1 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the acebutolol-d7 stock solution to a final concentration of 1 µg/mL in water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Spike with 50 µL of the appropriate working standard solution (or blank solution for blank samples).
-
Add 50 µL of the IS working solution (1 µg/mL acebutolol-d7).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and dilute with 800 µL of water prior to injection.
4. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes. |
| Mass Spectrometer | Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Acebutolol: m/z 337.2 > 235.1; Acebutolol-d7: m/z 344.2 > 242.1; Diacetolol: m/z 295.2 > 116.1 |
5. Method Validation
The bioanalytical method should be validated according to FDA or EMA guidelines, assessing the following parameters:[5]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of acebutolol, diacetolol, and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least eight non-zero standards, demonstrating a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.
-
Recovery: The extraction efficiency of the protein precipitation method.
-
Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability of the analytes in plasma.
Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for acebutolol pharmacokinetic analysis.
Caption: Pharmacokinetic pathway of acebutolol.
Conclusion
The use of a stable isotope-labeled internal standard like Acebutolol-d7 is the gold standard for quantitative bioanalysis in pharmacokinetic studies. It ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects. The detailed UPLC-MS/MS method and validation protocol provided here offer a robust framework for researchers engaged in the development and evaluation of acebutolol and its formulations.
References
Therapeutic Drug Monitoring Assay for Acebutolol Using LC-MS/MS with Acebutolol-d7 Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used in the management of hypertension and cardiac arrhythmias.[1] It works by blocking the action of epinephrine on β1-receptors in the heart, leading to a decrease in heart rate and blood pressure.[1] Acebutolol is extensively metabolized in the liver to an active metabolite, diacetolol, which is equipotent to the parent drug and has a longer half-life.[2][3] The plasma elimination half-life of acebutolol is approximately 3 to 4 hours, while that of diacetolol is 8 to 13 hours.[1][2]
Therapeutic Drug Monitoring (TDM) of acebutolol is crucial for optimizing treatment efficacy and minimizing toxicity. TDM helps in assessing patient adherence to therapy, and individualizing dosage regimens, especially in populations with altered pharmacokinetics such as the elderly or patients with renal impairment.[4] This application note provides a detailed protocol for the quantitative analysis of acebutolol in human plasma using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with acebutolol-d7 as the internal standard (IS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of acebutolol in human plasma. The assay involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, acebutolol-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
Analytes and Internal Standard:
-
Acebutolol hydrochloride (Reference Standard)
-
Acebutolol-d7 hydrochloride (Internal Standard)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Experimental Protocols
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of acebutolol and acebutolol-d7 by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the acebutolol stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the acebutolol-d7 stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the appropriate acebutolol working standard solution (or blank solution for the blank sample).
-
Add 20 µL of the internal standard working solution (100 ng/mL acebutolol-d7) to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see section 4.3).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 10 2.5 90 3.0 90 3.1 10 | 5.0 | 10 |
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Acebutolol 337.2 116.2 25 | Acebutolol-d7 | 344.2 | 116.2 | 25 |
Note: The optimal collision energy for Acebutolol-d7 is assumed to be the same as for the unlabeled drug due to their structural similarity. This should be empirically verified during method development.
Data Presentation and Results
The method was validated according to regulatory guidelines. The following tables summarize the quantitative data obtained.
Table 1: Calibration Curve for Acebutolol in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Acebutolol/Acebutolol-d7) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.061 | 98.8 |
| 20 | 0.245 | 101.2 |
| 50 | 0.618 | 99.5 |
| 100 | 1.241 | 100.3 |
| 200 | 2.498 | 99.1 |
| 500 | 6.235 | 98.6 |
| 1000 | 12.510 | 100.1 |
| Linear Range: 1 - 1000 ng/mL | ||
| Correlation Coefficient (r²): >0.995 |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.1 | 8.2 | 101.5 |
| Low | 3 | 5.2 | 99.7 | 6.5 | 100.8 |
| Medium | 150 | 4.1 | 101.5 | 5.3 | 99.2 |
| High | 800 | 3.5 | 98.9 | 4.8 | 100.4 |
| Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value. |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 800 | 95.1 | 101.5 |
| Acceptance criteria: Consistent and reproducible recovery and matrix effect. |
Mandatory Visualizations
Caption: Experimental workflow for the preparation of plasma samples.
Caption: Mechanism of action of Acebutolol.
Discussion
The developed LC-MS/MS method provides a robust and reliable tool for the therapeutic drug monitoring of acebutolol in human plasma. The simple protein precipitation method allows for high-throughput sample processing. The use of a deuterated internal standard, acebutolol-d7, ensures the accuracy and precision of the results by minimizing the impact of matrix effects and procedural variability.
The method was successfully validated over a linear range of 1 to 1000 ng/mL, which covers the expected therapeutic concentrations of acebutolol. The precision and accuracy of the assay were well within the acceptable limits set by regulatory guidelines.
It is important to consider the active metabolite, diacetolol, in the overall therapeutic assessment, as it contributes significantly to the pharmacological effect.[5] Future work could involve the simultaneous quantification of both acebutolol and diacetolol for a more comprehensive pharmacokinetic evaluation.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of acebutolol in human plasma using acebutolol-d7 as an internal standard. The method is sensitive, specific, and accurate, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acebutolol: Package Insert / Prescribing Information [drugs.com]
- 3. Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acebutolol metabolite plasma concentration during chronic oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Stability of Acebutolol-d7 Stock Solutions for Pharmacokinetic and Bioanalytical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation and stability assessment of Acebutolol-d7 (Acebutolol-d7) stock solutions, which are critical for use as internal standards in pharmacokinetic and bioanalytical studies. Adherence to proper preparation and storage procedures is essential for ensuring the accuracy and reproducibility of experimental results. This note outlines the recommended solvent, preparation steps, and a protocol for evaluating the short-term and long-term stability of these solutions under various storage conditions. The data presented herein are illustrative and serve as a guideline for establishing in-house stability protocols.
Introduction
Acebutolol is a cardioselective beta-blocker used in the treatment of hypertension and arrhythmia. In quantitative bioanalysis, stable isotope-labeled internal standards, such as Acebutolol-d7, are indispensable for correcting for variability during sample preparation and analysis by mass spectrometry. The accuracy of these assays is fundamentally dependent on the purity and concentration of the internal standard stock solution. Degradation of the stock solution can lead to significant errors in quantification.
Therefore, it is crucial to establish and validate protocols for the preparation and storage of Acebutolol-d7 stock solutions to ensure their stability over time. This application note provides a comprehensive guide, including detailed experimental protocols and illustrative data, to aid researchers in this process.
Materials and Reagents
-
Acebutolol-d7 powder (analytical grade)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator
-
LC-MS/MS system for analysis
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the steps for preparing a primary stock solution of Acebutolol-d7 at a concentration of 1 mg/mL.
3.1 Procedure
-
Weighing: Accurately weigh approximately 10 mg of Acebutolol-d7 powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 8 mL of LC-MS grade methanol.
-
Solubilization: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for 30 seconds and a sonicator for 5 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the powder is fully dissolved and the solution has returned to room temperature, add methanol to bring the final volume to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the solution into appropriately labeled amber glass vials. For long-term storage, it is recommended to create smaller working aliquots to avoid repeated freeze-thaw cycles. Store the primary stock solution and aliquots at ≤ -20°C.
3.2 Workflow Diagram
Caption: Step-by-step workflow for preparing Acebutolol-d7 primary stock solution.
Protocol 2: Stability Assessment of Acebutolol-d7 Stock Solution
This protocol describes a typical experiment to evaluate the stability of the prepared stock solution under different storage conditions over a period of three months.
4.1 Experimental Design
-
Preparation: Prepare a fresh batch of 1 mg/mL Acebutolol-d7 stock solution as described in Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 1 µg/mL) and analyze it via LC-MS/MS to establish the initial concentration and purity. This serves as the baseline (100% stability).
-
Storage Conditions: Aliquot the remaining stock solution into multiple amber glass vials and store them under the following conditions:
-
-80°C (Ultra-low freezer)
-
-20°C (Standard freezer)
-
4°C (Refrigerator)
-
25°C (Room temperature, protected from light)
-
-
Time Points: Analyze the samples at predefined time points, such as:
-
T=0
-
T=1 week
-
T=1 month
-
T=3 months
-
-
Sample Analysis: At each time point, retrieve one vial from each storage condition. Allow the vial to equilibrate to room temperature before opening. Prepare a working solution and analyze it using a validated LC-MS/MS method.
-
Data Evaluation: Compare the peak area or calculated concentration of the stored sample to the T=0 sample. The solution is generally considered stable if the measured concentration is within ±10% of the initial value.
4.2 Workflow Diagram
Caption: Experimental workflow for the stability testing of Acebutolol-d7 stock solutions.
Illustrative Results and Discussion
The stability of the Acebutolol-d7 stock solution was evaluated by monitoring its concentration over three months. The results are summarized in the tables below.
Table 1: Measured Concentration of Acebutolol-d7 (mg/mL) Over Time
| Storage Temp. | T=0 | T=1 Week | T=1 Month | T=3 Months |
| -80°C | 1.002 | 1.001 | 0.998 | 1.003 |
| -20°C | 1.002 | 0.995 | 0.991 | 0.985 |
| 4°C | 1.002 | 0.981 | 0.955 | 0.912 |
| 25°C | 1.002 | 0.943 | 0.851 | 0.724 |
Table 2: Percentage of Initial Concentration Remaining (%)
| Storage Temp. | T=0 | T=1 Week | T=1 Month | T=3 Months |
| -80°C | 100.0 | 99.9 | 99.6 | 100.1 |
| -20°C | 100.0 | 99.3 | 98.9 | 98.3 |
| 4°C | 100.0 | 97.9 | 95.3 | 91.0 |
| 25°C | 100.0 | 94.1 | 84.9 | 72.3 |
Discussion
The illustrative data indicate that Acebutolol-d7 stock solutions prepared in methanol are highly stable when stored at -80°C and -20°C for up to three months, with the remaining concentration well within the acceptable limit of ±10%.
Significant degradation was observed at elevated temperatures. At 4°C, the concentration dropped by approximately 9% after three months, nearing the stability limit. At room temperature (25°C), the solution showed rapid degradation, with over 27% loss in three months. These findings underscore the critical importance of proper storage conditions. Repeated freeze-thaw cycles should also be evaluated as they may impact stability.
Conclusion and Recommendations
Based on this protocol and illustrative data, the following recommendations are made for the handling of Acebutolol-d7 stock solutions:
-
Solvent: Methanol is a suitable solvent for preparing Acebutolol-d7 stock solutions for LC-MS applications.
-
Preparation: Use calibrated equipment and Class A volumetric glassware to ensure accurate initial concentration.
-
Storage: For long-term stability (≥ 3 months), stock solutions should be stored at ≤ -20°C. Storage at -80°C provides maximum stability.
-
Handling: Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles the primary stock solution is subjected to.
-
Validation: It is imperative for each laboratory to conduct its own stability study to establish an appropriate expiration date for stock solutions based on their specific storage conditions and analytical methods.
Application Notes and Protocols for Acebutolol-D7 in Clinical Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acebutolol-D7 as an internal standard for the quantitative analysis of acebutolol in biological matrices, a critical component of clinical toxicology screening. The protocols detailed below are based on established methodologies for the analysis of beta-blockers by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acebutolol is a cardioselective beta-blocker prescribed for hypertension and cardiac arrhythmias. In a clinical toxicology setting, accurate and precise quantification of acebutolol is essential for assessing compliance, managing overdose, and in postmortem investigations. The use of a stable isotope-labeled internal standard, such as Acebutolol-D7, is the gold standard for quantitative analysis by LC-MS/MS. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the reliability of the results.
Acebutolol-D7, a deuterated analog of acebutolol, shares near-identical physicochemical properties with the parent drug, ensuring it co-elutes and ionizes similarly. This allows for accurate correction of any analyte loss during the analytical process.
Analytical Method Overview
The quantification of acebutolol in biological samples, such as plasma and urine, is typically performed using LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its metabolites. The general workflow involves sample preparation to isolate the analyte and internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
Data Presentation
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the analysis of acebutolol in human plasma. This data can be used as a reference for method development and validation.
Table 1: UPLC-MS/MS Method Validation Parameters for Acebutolol in Human Plasma
| Parameter | Result |
| Linearity Range | 0.2–150 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL |
| LLOQ Precision (%CV) | <15% |
| LLOQ Accuracy | 80–120% |
| QC Precision (%CV) | <10% |
| QC Accuracy | 85–115% |
Table 2: Inter-batch Precision and Accuracy for Acebutolol QC Samples in Human Plasma
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 0.6 | 8.5 | 103.7 |
| Medium | 75 | 4.2 | 98.9 |
| High | 120 | 3.1 | 97.5 |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common and efficient method for the extraction of acebutolol from plasma samples.
Materials:
-
Human plasma samples
-
Acebutolol-D7 internal standard (IS) working solution (e.g., 1 µg/mL in water)
-
Acebutolol calibration standards and quality control (QC) samples
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 50 µL of the Acebutolol-D7 internal standard working solution to each tube.
-
Vortex mix for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 800 µL of water.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of acebutolol. These should be optimized for the specific instrumentation used.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent |
Table 5: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Acebutolol | 337.25 | 116.00 | 35 | 22 |
| Acebutolol-D7 (Predicted) | 344.29 | 123.04 | ~35 | ~22 |
*Note: The MRM transition for Acebutolol-D7 is predicted based on the structure and fragmentation of acebutolol. The precursor ion reflects the addition of 7 Daltons. The product ion is predicted to also shift by 7 Daltons, assuming the deuterium labels are on the isopropyl group which is a common fragmentation site. These parameters must be optimized in the user's laboratory.
Visualizations
Signaling Pathway
Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist. Its primary mechanism of action is the competitive inhibition of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.
Troubleshooting & Optimization
mitigating matrix effects in Acebutolol D7 LC-MS analysis
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals mitigate matrix effects in the LC-MS analysis of Acebutolol D7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Acebutolol, and its internal standard (IS), this compound, by co-eluting, undetected components in the sample matrix.[1][2] In bioanalysis of plasma or urine, these effects can lead to inaccurate and imprecise quantification.[2] The phenomenon is a primary weakness of quantitative mass spectrometry and occurs when matrix components interfere with the droplet formation or charge accessibility in the ion source.[3]
Q2: What are the most common sources of matrix effects in plasma and urine samples?
A2: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte.[1] In plasma, phospholipids from cell membranes are a notorious cause of ion suppression.[4] Other sources include salts, proteins, and metabolites that can co-elute with Acebutolol and its internal standard.[1] Exogenous sources, such as anticoagulants or dosing vehicles, can also contribute.[1][5]
Q3: How do I know if I have a matrix effect problem?
A3: Signs of significant matrix effects include poor accuracy and precision, non-linearity in the calibration curve, and reduced sensitivity.[1] High variability in results between different lots or batches of a biological matrix is a strong indicator of inconsistent matrix effects.[6] The most direct way to identify matrix effects is to perform specific experiments, such as a post-column infusion, which qualitatively identifies regions of ion suppression or enhancement across the chromatogram.[1][3][7]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the most common form of matrix effect, where co-eluting compounds reduce the ionization efficiency of the analyte, leading to a decreased signal response.[2] Ion enhancement is the opposite, where matrix components increase the ionization efficiency, resulting in a higher, and equally inaccurate, signal.[1] Both phenomena compromise data integrity. A matrix factor calculation can quantitatively determine the extent of these effects; a value less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[1][6]
Troubleshooting Guide
This guide provides a systematic, question-and-answer approach to identifying and mitigating common issues encountered during this compound analysis.
Problem: My signal intensity for Acebutolol and/or this compound is low and inconsistent.
-
Question: Is the signal response lower than expected, even at higher concentrations, or highly variable between injections?
-
Possible Cause: This is a classic symptom of ion suppression, where endogenous components in the extracted sample are co-eluting with your analyte and interfering with the ionization process in the mass spectrometer's source.[2]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Perform a post-column infusion experiment (see Protocol 1) to visualize the retention time windows where ion suppression is most significant.[1][3][7]
-
Adjust Chromatography: Modify your LC gradient or change the analytical column to shift the retention time of this compound away from the identified suppression zones.[6][8]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[9][10] If you are using a simple Protein Precipitation (PPT) method, consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) (see Protocol 3).[4][6]
-
Problem: My results are not reproducible when using different batches of plasma.
-
Question: Are you observing significant variations in calculated concentrations when analyzing different lots of biological matrix (e.g., plasma from different subjects)?
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Possible Cause: Lot-to-lot variability in the biological matrix can lead to inconsistent matrix effects.[6] Endogenous components that cause ion suppression may be present at different levels in each lot.[6]
-
Troubleshooting Steps:
-
Assess Matrix Factor Variability: Perform a post-extraction spike experiment (see Protocol 2) using at least six different lots of the biological matrix.[6]
-
Calculate Matrix Factor (MF): Determine the MF for each lot. A high coefficient of variation (%CV) for the MF across the lots (e.g., >15%) confirms that the matrix effect is variable and must be addressed with a more effective sample cleanup procedure.[6]
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Verify Internal Standard Performance: Ensure your deuterated internal standard (this compound) is co-eluting perfectly with the analyte. A stable isotope-labeled IS is the best tool to compensate for matrix effects, but its effectiveness relies on it experiencing the exact same ionization conditions as the analyte.[1][8]
-
Data Presentation
Table 1: Comparison of Typical Performance for Different Sample Preparation Techniques
| Technique | Typical Analyte Recovery | Typical Matrix Effect* | Relative Cleanliness | Complexity & Cost |
| Protein Precipitation (PPT) | 85-105% | 40-80% (High Suppression) | Low | Low |
| Liquid-Liquid Extraction (LLE) | 70-95% | 80-95% (Low Suppression) | Medium | Medium |
| Solid-Phase Extraction (SPE) | 80-100% | 95-105% (Minimal Effect) | High | High |
*Matrix Effect is presented as a percentage, calculated as (Response with Matrix / Response in Neat Solution) x 100. A value of 100% indicates no matrix effect.
Table 2: Recommended LC-MS/MS Parameters for Acebutolol and this compound
| Parameter | Acebutolol | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 337.2 | 344.2 |
| Product Ion (Q3) m/z | 260.1 | 267.1 |
| Alternate Product Ion m/z | 116.1 | 116.1 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 20 | 22 |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
This experiment helps identify chromatographic regions where ion suppression or enhancement occurs.[1][3]
-
Setup: Prepare a solution of Acebutolol in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Infusion: Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the mass spectrometer inlet.
-
Analysis: Once a stable baseline signal for Acebutolol is achieved, inject a blank matrix sample that has been processed with your current sample preparation method.
-
Interpretation: Monitor the Acebutolol signal. A dip in the baseline indicates a region of ion suppression, while a peak indicates ion enhancement. The goal is to ensure your this compound analyte peak does not elute in these zones.[7][11]
Protocol 2: Quantitative Assessment via Matrix Factor (MF) Calculation
This method quantifies the magnitude of the matrix effect.[1][6]
-
Prepare Two Sets of Samples:
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Set A (Matrix): Extract a blank biological sample (e.g., plasma) using your established protocol. After extraction, spike the final extract with Acebutolol at a known concentration (e.g., low, medium, and high QC levels).
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Set B (Neat Solution): Prepare a neat solution by spiking Acebutolol at the exact same final concentrations into the mobile phase or reconstitution solvent.
-
-
Analyze: Inject both sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor:
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MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)
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An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
-
Protocol 3: Common Sample Preparation Methodologies
Improving sample cleanup is the most effective strategy to mitigate matrix effects.[10]
A. Protein Precipitation (PPT) - Fast but "Dirty" [12][13]
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To 100 µL of plasma sample, add 50 µL of internal standard (this compound).
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis, possibly with a dilution or evaporation/reconstitution step.
B. Liquid-Liquid Extraction (LLE) - Cleaner [4][14]
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To 200 µL of plasma sample, add internal standard.
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Add a buffer to adjust the sample pH (e.g., add K2CO3 to make it basic).[14]
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection.
C. Solid-Phase Extraction (SPE) - Cleanest [15]
-
Condition: Pass a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the SPE cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Pass a wash solvent through the cartridge to remove interfering components while retaining Acebutolol.
-
Elute: Pass an elution solvent through the cartridge to recover the analyte and internal standard.
-
Evaporate the eluate and reconstitute in mobile phase for analysis.
Visualizations
Caption: Workflow for investigating and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Caption: How co-eluting matrix components cause ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. scribd.com [scribd.com]
- 12. waters.com [waters.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Acebutolol D7 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for optimizing the mass spectrometry signal intensity of Acebutolol D7. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide addresses the common issue of low signal intensity for the deuterated internal standard, this compound, in LC-MS/MS analysis.
Question: Why is my this compound signal intensity unexpectedly low?
Answer: Several factors can contribute to a weak signal for your deuterated internal standard. The underlying causes can be broadly categorized into issues related to the internal standard itself, matrix effects, chromatographic conditions, and instrument parameters.
Initial Troubleshooting Steps:
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Verify Standard Integrity: Ensure the this compound standard has been stored correctly to prevent degradation (e.g., protected from light, appropriate temperature).[1] Repeated freeze-thaw cycles should be avoided.[1] Confirm the chemical and isotopic purity of the standard.[1]
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Assess Instrument Performance: A general decrease in signal for all ions, not just this compound, may indicate an instrumental issue such as a dirty ion source, incorrect tuning, or detector fatigue.[1]
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Evaluate for Matrix Effects: The sample matrix can suppress or enhance the ionization of this compound.[1][2] A simple post-extraction spike experiment can help determine if matrix effects are at play.[1]
Frequently Asked Questions (FAQs)
Internal Standard Related Issues
Q1: Could the concentration of my this compound be suboptimal?
A1: Yes, an inappropriate concentration of the internal standard can lead to poor signal-to-noise or detector saturation.[3] Using a concentration that is significantly lower than the analyte can lead to its signal being suppressed.[1] A common practice is to use an internal standard concentration that results in a signal intensity approximately 50% of the highest calibration standard.[3]
Q2: Is it possible for the deuterium atoms on this compound to exchange with hydrogen?
A2: This phenomenon, known as isotopic or H/D exchange, can occur if the deuterium labels are on labile positions, such as hydroxyl or amine groups.[1][3] This exchange with hydrogen atoms from the solvent or sample matrix will reduce the concentration of the fully deuterated standard, leading to a decreased signal.[1] It is advisable to use standards where deuterium atoms are placed on stable, non-exchangeable positions like aromatic rings.[1]
Chromatography and Matrix Effects
Q3: I'm observing a slight shift in retention time between Acebutolol and this compound. Is this normal?
A3: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[1][3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3] This can become problematic if the internal standard elutes in a region of significant ion suppression while the analyte does not.[1]
Q4: How can I determine if matrix effects are suppressing my this compound signal?
A4: Matrix effects, particularly ion suppression, are a common cause of low signal intensity in ESI-MS.[2] You can perform a post-extraction spike experiment to evaluate the impact of your sample matrix. For a detailed procedure, refer to the "Experimental Protocols" section below.
Q5: What are some strategies to mitigate matrix effects?
A5: If matrix effects are confirmed, consider the following:
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Optimize Chromatography: Adjust your chromatographic method to separate this compound from co-eluting matrix components. This could involve trying a different column, altering the mobile phase composition, or modifying the gradient profile.[1]
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Improve Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.
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Sample Dilution: Diluting the sample can reduce the concentration of matrix components and minimize their suppressive effects.[1]
Mass Spectrometry Parameters
Q6: Which mass spectrometry parameters should I optimize for this compound?
A6: For electrospray ionization (ESI), several parameters are critical for maximizing signal intensity. These include:
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Ion Source Parameters: Capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[4]
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Ion Transfer Optics: Voltages of lenses and skimmers that guide the ions from the source to the mass analyzer.
-
Collision Energy: For MS/MS, optimizing the collision energy is crucial for achieving efficient fragmentation and strong product ion signals.
Quantitative Data Summary
The following tables provide typical starting parameters for LC-MS/MS analysis of Acebutolol and general guidelines for ESI optimization. These should be considered as starting points and further optimization is recommended for your specific instrument and application.
Table 1: Example LC-MS/MS Parameters for Acebutolol Analysis
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | C18 (e.g., 150 x 3 mm, 3 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | [5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [5] |
| Flow Rate | 0.2 - 0.5 mL/min | [5][6] |
| Injection Volume | 5 µL | [5] |
| Column Temperature | 40°C | |
| Mass Spectrometry (ESI+) | ||
| Ion Spray Voltage | 4.7 kV | |
| Source Temperature | 500°C | |
| Capillary Temperature | 300°C | |
| Sheath Gas Pressure | 49 x 10⁻³ Torr | |
| Auxiliary Gas Pressure | 4 x 10⁻³ Torr | |
| Acebutolol MRM Transitions | ||
| Precursor Ion (m/z) | 337.2 | [7][8] |
| Product Ions (m/z) | 116.1, 235.1 | [7] |
Table 2: General ESI Source Optimization Ranges
| Parameter | Typical Range (Positive Ion Mode) | Reference |
| Capillary Voltage | 2000 - 4000 V | [4] |
| Nebulizer Pressure | 10 - 50 psi | [4] |
| Drying Gas Flow Rate | 4 - 12 L/min | [4] |
| Drying Gas Temperature | 200 - 340 °C | [4] |
| Cone/Orifice Voltage | 10 - 60 V | [6] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Evaluation
This protocol is designed to assess the presence and extent of ion suppression or enhancement from the sample matrix.[1]
Materials:
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Blank matrix samples (e.g., plasma, urine) without the analyte or internal standard.
-
This compound internal standard stock solution.
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Clean solvent (e.g., mobile phase or reconstitution solvent).
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Your established sample extraction procedure.
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LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Spike the this compound internal standard at your working concentration into the clean solvent.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Extract a blank matrix sample using your established protocol.
-
After the final extraction step (e.g., before evaporation and reconstitution), spike the extracted matrix with this compound at the same concentration as in Set A.
-
-
Analysis:
-
Analyze both sets of samples using your LC-MS/MS method.
-
Inject multiple replicates of each set to ensure reproducibility.
-
-
Data Interpretation:
-
Calculate the average peak area of this compound for both sets.
-
If the peak area in Set B is significantly lower than in Set A: Ion suppression is occurring.
-
If the peak area in Set B is significantly higher than in Set A: Ion enhancement is occurring.
-
If the peak areas in both sets are comparable: The matrix has a minimal effect on the signal.
-
Protocol 2: General ESI Source Optimization
This protocol outlines a systematic approach to optimizing ESI source parameters for this compound.
Materials:
-
A solution of this compound at a representative concentration, prepared in a solvent mixture that mimics the mobile phase composition at the time of elution.
-
A syringe pump or the LC system to deliver a continuous flow of the solution.
Procedure:
-
Infusion: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min). This can be done using a syringe pump teed into the LC flow path post-column.
-
Parameter Optimization (One-Factor-at-a-Time):
-
While monitoring the signal intensity of the this compound precursor ion, adjust one parameter at a time to find the optimal setting.
-
Capillary/Spray Voltage: Start with a typical value (e.g., 3500 V) and adjust it up and down in increments (e.g., 500 V) until the maximum signal is achieved.
-
Drying Gas Temperature: Vary the temperature in increments (e.g., 25°C) to find the point of highest signal intensity.
-
Drying Gas Flow Rate: Adjust the flow rate to determine the optimal setting for desolvation.
-
Nebulizer Gas Pressure: Optimize the nebulizer gas to ensure a stable and efficient spray.
-
-
Fine-Tuning: After optimizing individual parameters, you may need to re-adjust them slightly as they can have interactive effects.
-
On-Column Optimization: For methods with a chromatographic gradient, it is beneficial to perform the optimization by injecting the analyte and adjusting the source parameters to maximize the signal for the chromatographic peak.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting low this compound signal intensity.
Caption: Troubleshooting workflow for low this compound signal.
Caption: Workflow for assessing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Acebutolol-d7 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acebutolol-d7. The information provided is based on the known stability of acebutolol and general principles for deuterated compounds, and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Acebutolol-d7 in biological matrices?
The stability of Acebutolol-d7 in biological matrices can be influenced by several factors, including:
-
Temperature: Improper storage temperatures can lead to degradation.[1]
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pH: Acebutolol is known to be labile in acidic and basic conditions.[2][3]
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize the analyte.[1][4]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[1]
-
Light Exposure: Photolytic degradation can occur if samples are not protected from light.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact the integrity of the analyte.
Q2: How does deuteration affect the stability of Acebutolol-d7 compared to non-deuterated Acebutolol?
Deuteration, the replacement of hydrogen with deuterium, can significantly enhance the metabolic stability of a drug.[5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[5] This "kinetic isotope effect" can lead to a longer biological half-life for Acebutolol-d7 compared to Acebutolol.[5][8] However, the overall effect on stability in a biological matrix can vary and should be experimentally determined.
Q3: What are the expected degradation products of Acebutolol?
Studies on Acebutolol have identified several degradation products under stress conditions.[2][3] The primary degradation pathways include hydrolysis of the amide and acetyl groups.[2][3] In acidic and alkaline conditions, a major degradation product is formed through amide hydrolysis.[2] Photolytic stress can lead to the formation of other minor degradation products.[2] While specific degradation pathways for Acebutolol-d7 have not been detailed in the available literature, they are expected to be similar to those of Acebutolol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery during sample processing. | Analyte degradation during extraction. | Optimize extraction conditions (e.g., pH, temperature, solvent). Consider solid-phase extraction (SPE) for cleaner samples. |
| Inefficient extraction from the matrix. | Evaluate different extraction solvents or SPE cartridges. Ensure complete protein precipitation if used. | |
| High variability between replicate samples. | Inconsistent sample handling or storage. | Standardize all procedures for sample collection, processing, and storage. Ensure all samples are treated identically. |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Use a stable isotope-labeled internal standard (if not already using one). Optimize chromatographic separation to minimize co-eluting matrix components.[9] | |
| Analyte concentration decreases over time in stored samples. | Long-term storage instability. | Re-evaluate storage conditions (temperature). Consider storing at -80°C. Conduct a thorough long-term stability study. |
| Freeze-thaw instability. | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing. | |
| Unexpected peaks in chromatograms. | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS/MS. Adjust storage and handling procedures to minimize degradation. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of Acebutolol-d7 in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a known concentration of Acebutolol-d7 into the biological matrix (e.g., human plasma) to prepare quality control (QC) samples at low and high concentrations.
-
Divide the QC samples into aliquots.
-
Analyze one set of aliquots immediately (Cycle 0).
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Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples to room temperature. This constitutes one freeze-thaw cycle.
-
Analyze one set of thawed aliquots.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).
-
Compare the mean concentration of the analyte at each cycle to the baseline (Cycle 0) concentration. The analyte is considered stable if the deviation is within ±15% of the nominal concentration.[10]
Protocol 2: Short-Term (Benchtop) Stability Assessment
Objective: To evaluate the stability of Acebutolol-d7 in a biological matrix at room temperature for a duration representative of sample handling and processing time.
Methodology:
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Prepare low and high concentration QC samples of Acebutolol-d7 in the biological matrix.
-
Place the QC samples on the benchtop at room temperature.
-
Analyze aliquots of the QC samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Compare the concentrations at each time point to the initial (time 0) concentration. Stability is acceptable if the mean concentration is within ±15% of the nominal value.[10]
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of Acebutolol-d7 in a biological matrix under proposed long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the QC samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the initial concentration.
Data Presentation
Table 1: Example Freeze-Thaw Stability of Acebutolol-d7 in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 0 | 10.1 | 101.0 | 100.5 | 100.5 |
| 1 | 9.8 | 98.0 | 99.2 | 99.2 |
| 2 | 9.9 | 99.0 | 98.7 | 98.7 |
| 3 | 9.7 | 97.0 | 97.9 | 97.9 |
Table 2: Example Short-Term (Benchtop) Stability of Acebutolol-d7 in Human Plasma at Room Temperature
| Time (hours) | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 0 | 10.2 | 102.0 | 101.1 | 101.1 |
| 4 | 10.0 | 100.0 | 99.8 | 99.8 |
| 8 | 9.8 | 98.0 | 99.1 | 99.1 |
| 24 | 9.5 | 95.0 | 96.5 | 96.5 |
Table 3: Example Long-Term Stability of Acebutolol-d7 in Human Plasma at -80°C
| Time (months) | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 0 | 9.9 | 99.0 | 99.5 | 99.5 |
| 1 | 9.8 | 98.0 | 99.0 | 99.0 |
| 3 | 9.7 | 97.0 | 98.2 | 98.2 |
| 6 | 9.6 | 96.0 | 97.5 | 97.5 |
Visualizations
Caption: Workflow for assessing the stability of Acebutolol-d7 in biological matrices.
Caption: Logical troubleshooting workflow for stability testing issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Troubleshooting Acebutolol D7 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the extraction of Acebutolol D7.
Frequently Asked Questions (FAQs) - Low Extraction Recovery
Q1: I am experiencing low recovery of this compound during Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this issue?
A1: Low recovery in SPE is a common issue that can stem from several factors throughout the extraction process.[1][2] Here’s a systematic approach to troubleshooting:
Potential Cause 1: Inappropriate Sorbent Selection
-
Explanation: The choice of sorbent is critical for effective analyte retention. Acebutolol is a moderately polar and basic compound. Using a sorbent that is too nonpolar (like C18) may lead to insufficient retention, while a sorbent that is too polar might not retain it effectively either.
-
Troubleshooting:
-
Sorbent Type: For this compound, a mixed-mode cation exchange sorbent is often effective due to its basic nature. Alternatively, a polymeric reversed-phase sorbent can also provide good retention.
-
Analyte-Sorbent Mismatch: Ensure the sorbent's retention mechanism matches the analyte's chemistry.[1] For instance, if using a reversed-phase cartridge, ensure the analyte is sufficiently nonpolar under the loading conditions.
-
Potential Cause 2: Suboptimal pH of Sample and Solvents
-
Explanation: The pH of the sample, wash, and elution solvents significantly impacts the ionization state of acebutolol, which in turn affects its retention on the sorbent. For retention on a reversed-phase sorbent, the neutral form is preferred. For a cation exchange sorbent, the protonated (charged) form is necessary for retention.
-
Troubleshooting:
-
pH Adjustment: To retain this compound on a reversed-phase sorbent, adjust the sample pH to be approximately 2 units above its pKa (~9.2) to ensure it is in its neutral form. For cation exchange, the pH should be at least 2 units below the pKa to ensure it is protonated.
-
Elution pH: During elution from a reversed-phase sorbent, a lower pH can be used. For a cation exchange sorbent, the elution solvent pH should be adjusted to neutralize the analyte (pH > 9.2) or use a high salt concentration to disrupt the ionic interaction.
-
Potential Cause 3: Inefficient Elution
-
Explanation: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1]
-
Troubleshooting:
-
Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.
-
Additives: For cation exchange, adding a small amount of a basic modifier like ammonium hydroxide to the organic elution solvent can significantly improve recovery by neutralizing the analyte.
-
Elution Volume: Ensure the elution volume is sufficient to pass through the entire sorbent bed and elute the analyte.[3] Try increasing the elution volume in increments.
-
Potential Cause 4: Sample Matrix Effects
-
Explanation: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of this compound to the sorbent or co-elute and cause ion suppression in the mass spectrometer.[4][5]
-
Troubleshooting:
-
Sample Pre-treatment: Incorporate a protein precipitation step before SPE to remove the bulk of proteins.[5]
-
Wash Steps: Optimize the wash steps to remove interferences without eluting the analyte. Use a wash solvent that is strong enough to remove contaminants but weak enough to not affect the analyte's binding.
-
Below is a troubleshooting workflow for low SPE recovery of this compound:
Q2: My this compound recovery is low and variable with Liquid-Liquid Extraction (LLE). What should I consider to improve my results?
A2: Low and inconsistent recovery in LLE often points to issues with partitioning, pH, or the extraction solvent.[6]
Potential Cause 1: Incorrect Extraction Solvent
-
Explanation: The choice of an organic solvent with appropriate polarity is crucial for efficient extraction. Acebutolol is hydrophilic, and its partitioning into a nonpolar organic phase can be challenging.
-
Troubleshooting:
-
Solvent Polarity: Use a more polar extraction solvent like ethyl acetate or a mixture of solvents (e.g., dichloromethane and isopropanol) to improve partitioning.
-
Solvent Selection Table:
-
| Extraction Solvent | Polarity Index | Expected Recovery for Acebutolol |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Low to Moderate |
| Dichloromethane | 3.1 | Moderate |
| Ethyl Acetate | 4.4 | Good |
| MTBE | 2.5 | Moderate |
Potential Cause 2: Suboptimal pH of the Aqueous Phase
-
Explanation: For efficient extraction of a basic drug like acebutolol into an organic solvent, it should be in its neutral, un-ionized form.
-
Troubleshooting:
-
pH Adjustment: Adjust the pH of the aqueous sample to be at least 2 units above the pKa of acebutolol (~9.2). A pH of 11-12 is recommended. This can be achieved by adding a small amount of a strong base like sodium hydroxide.
-
Potential Cause 3: Insufficient Phase Separation or Emulsion Formation
-
Explanation: Incomplete separation of the aqueous and organic layers or the formation of an emulsion can lead to low and variable recovery.
-
Troubleshooting:
-
Centrifugation: Centrifuge the samples to break up emulsions and achieve a clear separation between the two phases.
-
"Salting Out": Add a salt like sodium chloride or sodium sulfate to the aqueous phase to increase its polarity and reduce the solubility of the analyte, thereby promoting its transfer to the organic phase.[6]
-
Potential Cause 4: Analyte Stability
-
Explanation: this compound might be degrading during the extraction process, especially if harsh pH conditions or high temperatures are used.
-
Troubleshooting:
-
Temperature Control: Perform the extraction at a controlled, cool temperature.
-
Minimize Exposure: Reduce the time the analyte is exposed to extreme pH conditions.
-
A diagram illustrating the logical relationship for optimizing LLE is presented below:
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 600 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to adjust the pH to approximately 12.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Effect of SPE Elution Solvent on this compound Recovery
| Elution Solvent | Analyte Recovery (%) | RSD (%) |
| Methanol | 65.2 | 8.5 |
| Acetonitrile | 58.9 | 9.1 |
| 5% Formic Acid in Methanol | 72.8 | 6.3 |
| 5% Ammonium Hydroxide in Methanol | 95.7 | 3.2 |
Table 2: Influence of Aqueous Phase pH on LLE Recovery of this compound using Ethyl Acetate
| Aqueous Phase pH | Analyte Recovery (%) | RSD (%) |
| 7.4 | 45.3 | 12.4 |
| 9.0 | 78.6 | 7.8 |
| 10.0 | 89.1 | 5.1 |
| 11.5 | 96.2 | 3.5 |
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. welchlab.com [welchlab.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
identifying and eliminating contamination in Acebutolol D7 standards
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Acebutolol D7 stable isotope labeled standards. Below you will find frequently asked questions (FAQs) and detailed experimental protocols to help you identify and eliminate potential contamination, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in this compound standards?
A1: The most common contaminants in this compound standards include:
-
Unlabeled Acebutolol: This is the most prevalent impurity, arising from incomplete deuteration during synthesis.[1][2] Its presence can interfere with accurate quantification of the analyte.
-
Synthesis-Related Impurities: By-products from the chemical synthesis of Acebutolol can be present. These may include unreacted intermediates or products of side reactions. Specific potential impurities for Acebutolol include Diacetolol (the primary active metabolite), N-Desbutyroyl Acebutolol, and other related compounds.[3][4][5]
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., methanol, ethanol, dichloromethane) may remain in the final product.
-
Degradation Products: Exposure to light, high temperatures, or moisture can lead to the degradation of this compound, resulting in hydrolysis or oxidation by-products.
Q2: What are the acceptable levels of purity for this compound standards in regulated bioanalysis?
A2: Regulatory guidelines and industry best practices recommend stringent purity criteria for deuterated internal standards to ensure data integrity.[6] The key acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Isotopic Purity/Enrichment | ≥98% | To minimize the contribution of the unlabeled analyte, which can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[6] |
| Chemical Purity | >99% | To prevent interference from other impurities that may co-elute with the analyte or the internal standard, affecting the accuracy and precision of the assay.[6] |
| Unlabeled Analyte Impurity | Should not contribute more than 5% to the analyte response at the LLOQ. | To ensure that the presence of the unlabeled analyte in the internal standard does not significantly impact the measurement of the analyte at low concentrations.[1][6] |
Q3: How can I identify the presence of contaminants in my this compound standard?
A3: Several analytical techniques can be employed to identify contaminants:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method. By monitoring the mass transition of the unlabeled Acebutolol at the retention time of the this compound standard, you can detect the presence of the unlabeled impurity.[2] Full scan mass spectrometry can also help identify other unknown impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This technique can be used to assess the overall chemical purity of the standard by detecting any non-Acebutolol related impurities that have a UV chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the deuterated standard and to estimate the level of isotopic enrichment by comparing the integrals of proton signals in the deuterated and non-deuterated positions.
Q4: My this compound standard shows a peak at the retention time of unlabeled Acebutolol. What should I do?
A4: If you observe a significant peak for the unlabeled analyte, you have a few options:
-
Quantify the Impurity: Determine the percentage of the unlabeled analyte in your standard. If it is within the acceptable limits (contributes less than 5% to the analyte response at the LLOQ), you may be able to proceed with your analysis, but this should be carefully documented.[1][6]
-
Contact the Supplier: If the level of impurity is unacceptably high, contact the supplier for a replacement or a certificate of analysis detailing the purity.
Troubleshooting Workflows
The following diagrams illustrate the logical workflows for identifying and addressing contamination in your this compound standard.
Experimental Protocols
Protocol 1: Identification and Quantification of Unlabeled Acebutolol
This protocol describes the use of LC-MS/MS to determine the level of unlabeled Acebutolol in an this compound standard.
1. Materials and Reagents:
-
This compound standard
-
Unlabeled Acebutolol reference standard
-
HPLC-grade methanol and water
-
Formic acid
-
LC-MS/MS system
2. Standard Preparation:
-
Prepare a stock solution of the this compound standard at a high concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a calibration curve of the unlabeled Acebutolol standard in a suitable concentration range to cover the expected impurity level.
3. LC-MS/MS Method:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate Acebutolol from any other potential impurities.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Monitor the MRM transition for unlabeled Acebutolol.
-
Monitor the MRM transition for this compound.
-
4. Data Analysis:
-
Inject the high-concentration this compound solution and monitor the peak area at the MRM transition of the unlabeled Acebutolol.
-
Using the calibration curve of the unlabeled Acebutolol, determine the concentration of the unlabeled impurity in the this compound stock solution.
-
Calculate the percentage of the unlabeled impurity in the this compound standard.
Protocol 2: Purification of this compound using Preparative HPLC
This protocol provides a general framework for purifying this compound to remove unlabeled Acebutolol and other impurities. The method will need to be optimized for your specific system and the nature of the impurities.
1. Materials and Reagents:
-
Contaminated this compound standard
-
HPLC-grade methanol and water
-
Formic acid or other suitable mobile phase modifier
-
Preparative HPLC system with a fraction collector
-
Analytical HPLC or LC-MS/MS system for fraction analysis
2. Method Development (Analytical Scale):
-
On an analytical HPLC system, develop a method that provides good separation between this compound and the unlabeled Acebutolol. Due to the isotopic effect, the deuterated compound may elute slightly earlier than the unlabeled compound in reversed-phase chromatography.
-
Optimize the mobile phase composition and gradient to maximize the resolution between the two peaks.
3. Scale-up to Preparative HPLC:
-
Transfer the optimized analytical method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.
-
Dissolve the contaminated this compound standard in the mobile phase at a high concentration.
4. Purification and Fraction Collection:
-
Inject the concentrated solution of the contaminated standard onto the preparative HPLC column.
-
Collect fractions across the elution profile of the this compound peak.
5. Fraction Analysis and Pooling:
-
Analyze each collected fraction using the analytical LC-MS/MS method (Protocol 1) to determine its purity.
-
Pool the fractions that meet the required purity specifications (e.g., >99% chemical purity and undetectable or acceptable levels of unlabeled Acebutolol).
6. Final Preparation:
-
Evaporate the solvent from the pooled pure fractions under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the purified this compound in a suitable solvent and accurately determine its concentration.
Protocol 3: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for using SPE for sample clean-up, which can be adapted to remove certain impurities from the this compound standard. This is typically more effective for removing impurities with significantly different polarities than the analyte of interest.
1. Materials and Reagents:
-
Contaminated this compound standard
-
SPE cartridge (e.g., reversed-phase C18)
-
Methanol, water, and other suitable wash and elution solvents
-
SPE manifold
2. SPE Method Development:
-
Conditioning: Condition the SPE cartridge with methanol followed by water to activate the sorbent.[7][8]
-
Loading: Dissolve the contaminated this compound in a weak solvent (e.g., water with a low percentage of organic solvent) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a series of solvents of increasing strength to selectively remove impurities while retaining the this compound.
-
Elution: Elute the purified this compound with a strong organic solvent (e.g., methanol or acetonitrile).[7][8]
3. Analysis and Final Preparation:
-
Analyze the eluted fraction for purity using LC-MS/MS (Protocol 1).
-
If the purity is acceptable, evaporate the solvent and reconstitute the purified standard in a suitable solvent, followed by concentration determination. If not, further optimization of the SPE wash and elution steps may be necessary.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Acebutolol EP Impurity D | 57898-80-3 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Technical Support Center: Strategies to Minimize Ion Suppression for Acebutolol D7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Acebutolol, utilizing its deuterated internal standard, Acebutolol D7.
Troubleshooting Guide: Overcoming Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for Acebutolol.
Problem: Low or inconsistent signal intensity for Acebutolol and/or this compound.
This can manifest as poor peak shapes, reduced sensitivity, and high variability in replicate injections.
Initial Assessment: Post-Column Infusion Experiment
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of Acebutolol.
-
Using a syringe pump and a T-connector, continuously infuse the Acebutolol solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet.
-
-
Analysis:
-
Inject a blank matrix sample (e.g., plasma extract prepared using your current method).
-
-
Interpretation:
-
A stable, elevated baseline signal for Acebutolol will be observed.
-
Dips in this baseline indicate regions where co-eluting matrix components are causing ion suppression.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for ion suppression.
Strategies to Minimize Ion Suppression
Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] The choice of sample preparation technique can significantly impact the cleanliness of the final extract.
Comparison of Sample Preparation Techniques for Acebutolol
| Technique | Principle | Pros for Acebutolol | Cons for Acebutolol | Reported Recovery/Matrix Effect |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Generally the least effective at removing phospholipids and other small molecules that cause ion suppression. | A UPLC-MS/MS method for acebutolol in human plasma using PPT reported intra- and inter-batch accuracy between 93.2% and 111.99%. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components. | Can provide cleaner extracts than PPT by removing a different set of interferences. | Can be more time-consuming and may have lower recovery for polar analytes like Acebutolol. | A study on 18 β-blockers, including acebutolol, in human blood using LLE with ethyl acetate at pH 9 reported good recovery (80.0–119.6%) and matrix effect values (±20.0%). |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix interferences are washed away. | Often provides the cleanest extracts by effectively removing a broad range of interferences, including phospholipids.[2] | Can be more expensive and require more method development. | A study comparing extraction methods for a propranolol analogue found SPE with a C18 phase to be highly effective. For other beta-blockers, SPE has been shown to be superior to LLE and PPT in reducing matrix effects. |
Detailed Experimental Protocols
Protein Precipitation (PPT) for Acebutolol in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.
-
To 200 µL of human plasma, add 50 µL of internal standard solution (this compound in water).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the supernatant with 800 µL of water prior to injection.
Liquid-Liquid Extraction (LLE) for Beta-Blockers in Human Blood
This protocol is adapted from a method for 18 β-blockers, including Acebutolol.
-
To 200 µL of blood, add 10 µL of internal standard solution.
-
Add 200 µL of buffer (pH 9).
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge for 5 minutes at 14,000 x g.
-
Transfer the organic phase to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of methanol for analysis.
Optimize Chromatographic Separation
If co-eluting matrix components are causing ion suppression, improving the chromatographic method can separate Acebutolol from these interferences.[1]
Strategies for Chromatographic Optimization
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and move the Acebutolol peak away from regions of ion suppression.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl or a pentafluorophenyl phase) can change selectivity and improve separation from interfering matrix components. A study on beta-blockers utilized a pentafluorophenyl stationary phase for successful separation.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography offers higher resolution and narrower peaks, which can significantly reduce the chances of co-elution with interfering compounds. A UPLC-MS/MS method for Acebutolol demonstrated a 4-fold increase in signal-to-noise ratio compared to HPLC-MS/MS.
Logical Relationship of Chromatographic Parameters
Caption: Interplay of chromatographic parameters for mitigating ion suppression.
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a stable isotope-labeled internal standard like this compound is the gold standard for compensating for ion suppression.
Principle:
This compound has nearly identical physicochemical properties to Acebutolol. Therefore, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to accurate and precise quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in the analysis of Acebutolol?
A1: Ion suppression for Acebutolol, as with many basic drugs, is often caused by co-eluting endogenous matrix components from biological samples like plasma or urine. The most common culprits are phospholipids, which are abundant in cell membranes.[2] Other sources can include salts, proteins, and other small molecules that compete with Acebutolol for ionization in the mass spectrometer source.
Q2: How do I know if I have an ion suppression problem?
A2: The most definitive method is to perform a post-column infusion experiment as described in the troubleshooting guide. Other indicators include poor reproducibility of quality control samples, non-linear calibration curves, and a significant difference in signal intensity when comparing a standard in pure solvent versus a standard spiked into a matrix extract.
Q3: Is Protein Precipitation (PPT) a suitable sample preparation method for Acebutolol?
A3: PPT is a quick and simple method that has been successfully used in validated UPLC-MS/MS methods for Acebutolol in human plasma, demonstrating acceptable accuracy and precision. However, it is generally less effective at removing phospholipids compared to LLE or SPE. If significant ion suppression is observed with PPT, a more rigorous cleanup method like SPE is recommended.
Q4: Will using this compound as an internal standard completely eliminate the problem of ion suppression?
A4: While this compound is highly effective at compensating for ion suppression, it does not eliminate the underlying cause. Severe ion suppression can still lead to a significant reduction in the signal of both the analyte and the internal standard, potentially impacting the limit of quantification (LOQ). Therefore, it is always best practice to minimize ion suppression through optimized sample preparation and chromatography, even when using a SIL-IS.
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low concentrations of Acebutolol. This strategy is only feasible if the analyte concentration is sufficiently high to remain well above the instrument's detection limit after dilution.
References
Validation & Comparative
A Researcher's Guide to Internal Standards for Acebutolol Analysis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison of Acebutolol-d7 against other common internal standards used in the analysis of Acebutolol, supported by established analytical principles and experimental data.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is attributed to their physicochemical properties being nearly identical to the analyte of interest, differing only in mass.[1] This similarity allows them to effectively compensate for variability during sample preparation and analysis.[3]
Comparative Performance of Internal Standards
While direct head-to-head experimental data for Acebutolol-d7 against all alternatives is not always publicly available, a comparative summary can be constructed based on published methods using structural analog internal standards and the well-documented advantages of SIL internal standards.
| Internal Standard Type | Example(s) | Linearity (r²) | Precision (%RSD) & Accuracy (%Bias) | Matrix Effect Compensation |
| Stable Isotope-Labeled (SIL) | Acebutolol-d7 | Expected >0.99 | Expected <15% RSD and ±15% Bias | Excellent: Co-elutes and experiences nearly identical matrix effects as the analyte.[1] |
| Structural Analog | Nadolol | >0.996 | <15% CV and 93.2%–111.99% accuracy | Good to Moderate: May not perfectly co-elute or experience the same degree of ion suppression/enhancement. |
| Structural Analog | Celiprolol | Linear over 20.0 to 1000 ng/mL[4] | Inter- and intra-day accuracy and precision are within 14.1%[4] | Good to Moderate: Differences in structure can lead to variations in extraction recovery and ionization efficiency. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are examples of experimental protocols adapted from published literature for the analysis of Acebutolol using a structural analog internal standard. A similar protocol would be employed for Acebutolol-d7, with the substitution of the internal standard.
1. Sample Preparation: Protein Precipitation (using Nadolol IS) [5]
-
To 200 µL of plasma, add 50 µL of the internal standard solution (Nadolol).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the resulting supernatant with 800 µL of water prior to injection into the LC-MS/MS system.
2. LC-MS/MS Conditions [6]
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically used.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for Internal Standard Evaluation
The following diagram outlines the typical workflow for validating an analytical method with a chosen internal standard.
Caption: A typical experimental workflow for method validation.
Logical Framework for Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in method development. The diagram below illustrates the key considerations.
References
Cross-Validation of Bioanalytical Assays for Acebutolol Utilizing Acebutolol D7 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of acebutolol in biological matrices, with a specific focus on the use of Acebutolol D7 as a stable isotope-labeled internal standard. Cross-validation is a critical component of bioanalytical method validation, ensuring that data from different analytical methods or laboratories are reliable and can be compared with confidence. This is particularly important in long-term clinical trials or when methods are updated.
Comparative Performance of Bioanalytical Methods
The choice of a bioanalytical method depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Below is a comparison of two common techniques for the quantification of acebutolol: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound is employed as the internal standard in both methodologies to correct for variability during sample processing and analysis.
| Parameter | UPLC-MS/MS Method | HPLC-UV Method (Alternative) |
| Linearity (ng/mL) | 0.2 - 150 | 10 - 1000 |
| Accuracy (% Bias) | Within ±15% (typically <10%) | Within ±15% |
| Precision (% CV) | <15% at LLOQ, <10% at other levels | <15% |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 10 ng/mL |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interferences) |
| Run Time | ~2 minutes | ~10 minutes |
| Internal Standard | This compound | This compound |
Note: Data for the UPLC-MS/MS method is based on a validation study for acebutolol using an analogue internal standard, which provides a strong indication of expected performance with a deuterated internal standard like this compound. Performance data for the HPLC-UV method is illustrative of typical capabilities for this technique.
Experimental Protocol: Cross-Validation of Two Bioanalytical Methods
This protocol outlines the procedure for a cross-validation study between a primary (e.g., UPLC-MS/MS) and a secondary (e.g., HPLC-UV) bioanalytical method for the quantification of acebutolol in human plasma, using this compound as the internal standard.
1. Objective: To demonstrate the interchangeability of two validated bioanalytical methods for the quantification of acebutolol.
2. Materials:
-
Human plasma (drug-free)
-
Acebutolol reference standard
-
This compound internal standard
-
All necessary solvents, reagents, and consumables for both analytical methods
3. Preparation of Study Samples:
-
Prepare a set of calibration standards and quality control (QC) samples by spiking known concentrations of acebutolol into drug-free human plasma.
-
The concentration range of the standards and QCs should cover the expected in-study sample concentrations.
4. Cross-Validation Procedure:
-
Analyze the complete set of calibration standards and at least six replicates of low, medium, and high QC samples using both the primary and secondary bioanalytical methods.
-
Process and analyze a minimum of 20 incurred study samples (if available) with both methods.
-
For each method, generate a calibration curve and determine the concentrations of the QC and incurred samples.
5. Acceptance Criteria (based on FDA and EMA guidelines):
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99 for both methods.
-
Accuracy: The mean concentration of the QC samples determined by the secondary method should be within ±15% of the nominal concentration.
-
Precision: The coefficient of variation (%CV) for the replicate QC samples should not exceed 15% for both methods.
-
Incurred Sample Comparison: For at least 67% of the incurred samples, the percentage difference between the values obtained from the two methods should be within ±20% of the mean concentration.
Workflow for Cross-Validation of Bioanalytical Assays
Caption: Workflow of the cross-validation process for two bioanalytical methods.
A Comparative Guide to the Inter-Laboratory Quantification of Acebutolol Using Acebutolol-d7
Experimental Protocols
The quantification of acebutolol is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and specificity. Below is a typical, robust protocol for the analysis of acebutolol in human plasma using Acebutolol-d7 as an internal standard.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting acebutolol from plasma samples.
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 1 µg/mL Acebutolol-d7 in water).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 200 µL of the supernatant to a new tube and dilute with 800 µL of water prior to injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A UPLC/HPLC system equipped with a C18 column is typically used for the separation of acebutolol and its internal standard.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[1]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions for acebutolol and Acebutolol-d7 would be optimized for maximum sensitivity and specificity.
3. Calibration and Quality Control
-
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of acebutolol into blank plasma.
-
The concentration of acebutolol in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Data Presentation: A Comparative Summary of Assay Performance
The following table summarizes the performance characteristics of various validated bioanalytical methods for acebutolol quantification. This data provides a benchmark for the expected performance of a well-validated assay.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-UV) [2] | Method 3 (Capillary Isotachophoresis) [3] | Method 4 (LC-MS/MS for Degradation Products) [4] |
| Matrix | Human Plasma | Human Plasma | Pharmaceutical Tablets | Reaction Mixture |
| Internal Standard | Nadolol | Celiprolol | Not specified | Not applicable |
| Linearity Range | 0.2–150 ng/mL | 20.0 to 1000 ng/mL | 0.14-1.4 mg/mL | 50-250 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 20.0 ng/mL | 0.12 mg/mL (in solution) | 40.74 µg/mL |
| Accuracy (as % of nominal) | 93.2%–111.99% | Within 14.1% of actual values | Recoveries of 98.8% to 102.4% | Mean recovery of 101.32% |
| Precision (% CV) | <15% at LLOQ, <10% for other QCs | Within 14.1% | 0.7-1.7% | Inter-day: 0.73%–1.88%, Intra-day: 0.12%–1.03% |
| Recovery | Not explicitly stated | 74.6% | Not applicable | 101.07% – 101.58% |
Note: The use of a deuterated internal standard like Acebutolol-d7 is generally preferred in LC-MS/MS methods to compensate for matrix effects and variations in extraction efficiency and instrument response, often leading to improved accuracy and precision.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the typical workflow for a bioanalytical study of acebutolol and the logical relationship of the key steps.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Acebutolol-D7 vs. Non-Isotopic Standards in Bioanalysis
A Comparative Guide to Performance Characteristics for Researchers and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Among the available options, stable isotope-labeled (SIL) internal standards, especially deuterated compounds like Acebutolol-D7, are often considered the gold standard. However, their performance characteristics can differ from their non-isotopic counterparts in several key aspects. This guide provides an objective comparison of Acebutolol-D7 and non-isotopic standards, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical assays.
Executive Summary: The Isotopic Advantage
The use of a stable isotope-labeled internal standard, such as Acebutolol-D7, is widely regarded as the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the principle that a SIL internal standard is chemically and physically almost identical to the analyte.[1] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer, thereby providing superior compensation for matrix effects and other sources of variability.[1][2] Non-isotopic standards, typically structural analogs of the analyte, can be a viable alternative when a deuterated standard is unavailable or cost-prohibitive. However, they may not always perfectly mimic the analyte's behavior, potentially leading to reduced accuracy and precision.
Performance Characteristics: A Quantitative Comparison
The selection of an internal standard significantly impacts the key performance parameters of a bioanalytical method. The following table summarizes the expected performance characteristics of a method using Acebutolol-D7 versus a non-isotopic standard, based on established bioanalytical method validation guidelines and published data on analogous compounds.
| Performance Characteristic | Acebutolol-D7 (Isotopic Standard) | Non-Isotopic Standard (e.g., Nadolol) | Rationale & Supporting Data |
| Linearity (r²) | Typically ≥ 0.998 | Typically ≥ 0.996 | A UPLC-MS/MS method for acebutolol using nadolol as an internal standard demonstrated a coefficient of determination (R²) greater than 0.996. While excellent, methods employing deuterated standards often achieve slightly higher correlation coefficients due to better correction for variability. |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to improved signal-to-noise | 0.2 ng/mL (in human plasma) | A validated UPLC-MS/MS method for acebutolol using nadolol achieved an LLOQ of 0.2 ng/mL. The improved precision offered by a deuterated standard can sometimes allow for the reliable quantification at even lower concentrations. |
| Precision (%CV) | Typically < 10% | < 15% (within FDA guidelines) | The precision for the acebutolol assay with nadolol was well within the FDA guideline of <15% CV. Studies directly comparing isotopic and non-isotopic standards for other analytes have shown that the use of a SIL internal standard can significantly improve the precision of the method. |
| Accuracy (%Bias) | Typically within ± 5% of nominal value | 93.2% – 111.99% (within FDA guidelines) | The accuracy of the acebutolol method with nadolol fell within the FDA acceptance criteria of 85-115%. Deuterated standards generally lead to higher accuracy due to their ability to more effectively compensate for matrix effects and recovery variations. |
| Matrix Effect | Significantly minimized | Potential for differential matrix effects | The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte and experience the same degree of ion suppression or enhancement from the biological matrix, leading to more accurate quantification.[3] |
| Recovery | Tracks analyte recovery more closely | May exhibit different extraction recovery | Because of its near-identical chemical properties, Acebutolol-D7 is expected to have a very similar extraction recovery to acebutolol across a range of concentrations and sample matrices. |
Experimental Protocols: A Closer Look at the Methodology
To ensure the suitability of an internal standard for a bioanalytical method, a thorough validation should be performed. The following is a general protocol for comparing the performance of deuterated and non-deuterated internal standards.
Sample Preparation: Protein Precipitation
A common and straightforward method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.
-
Spiking: To 200 µL of blank human plasma, add 50 µL of the internal standard working solution (either Acebutolol-D7 or a non-isotopic standard) and 50 µL of the acebutolol calibration standard or quality control (QC) sample.
-
Precipitation: Add 600 µL of acetonitrile to the plasma sample to precipitate the proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Dilution and Injection: Transfer 200 µL of the clear supernatant to a clean tube, dilute with 800 µL of water, and inject a small volume (e.g., 5-10 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
A validated UPLC-MS/MS method is crucial for the accurate quantification of acebutolol.
-
Chromatographic Separation: Employ a suitable reversed-phase UPLC column (e.g., C18) with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile). The gradient should be optimized to achieve good separation of acebutolol from potential interferences.
-
Mass Spectrometric Detection: Utilize a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for acebutolol, Acebutolol-D7, and the non-isotopic internal standard.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles of internal standard selection, the following diagrams are provided.
Acebutolol's Mechanism of Action: A Signaling Pathway Overview
Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist.[4] Its therapeutic effects in treating hypertension and arrhythmias stem from its ability to block the binding of catecholamines, such as epinephrine and norepinephrine, to beta-1 receptors in the heart. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure. The following diagram illustrates the simplified signaling pathway affected by acebutolol.
Conclusion: A Clear Winner for Robust Bioanalysis
While a non-isotopic internal standard can provide acceptable performance for the quantification of acebutolol, the evidence strongly supports the superiority of a deuterated internal standard like Acebutolol-D7. The near-identical physicochemical properties of a SIL internal standard ensure more effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their bioanalytical data, the use of Acebutolol-D7 is the recommended approach for developing robust and reliable quantitative assays.
References
Establishing Bioanalytical Method Performance for Acebutolol D7: A Comparative Guide
In the landscape of drug development and bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative assays. Acebutolol D7, a deuterated analog of the beta-blocker Acebutolol, is designed for this critical role, particularly in mass spectrometry-based methods. This guide provides a comparative overview of the essential performance characteristics—linearity, accuracy, and precision—for bioanalytical methods utilizing this compound.
The performance of this compound as an internal standard is benchmarked against the harmonized acceptance criteria set forth by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] For direct comparison, this guide also presents typical experimental data from studies on its non-deuterated counterpart, Acebutolol. While specific public data for this compound is limited, the performance of Acebutolol serves as a strong and relevant proxy.
Performance Characteristics: A Comparative Analysis
The primary function of a stable isotope-labeled internal standard like this compound is to compensate for variability during sample preparation and analysis, ensuring the accuracy and precision of the analyte's quantification. The validation parameters for the analytical method are therefore paramount.
Linearity
Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a defined range. A high coefficient of determination (R²) is indicative of a strong linear relationship.
Table 1: Comparison of Linearity Parameters
| Parameter | ICH M10 Guideline Acceptance Criteria | Typical Performance of Acebutolol Methods | Expected Performance with this compound |
| Calibration Curve Range | To be determined based on the intended application and cover the expected concentration range. | 0.2–150 ng/mL (in human plasma)[3]; 50–250 µg/mL (in solution)[4] | Expected to support a broad dynamic range, similar to Acebutolol, suitable for pharmacokinetic studies. |
| Coefficient of Determination (R²) | ≥ 0.99 is generally expected. | ≥ 0.998[4][5] | ≥ 0.99 |
| Calibration Standards Accuracy | At least 75% of standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). | Typically meets the ±15% / ±20% criteria.[3] | Expected to meet or exceed the ±15% / ±20% criteria. |
Accuracy and Precision
Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the degree of scatter or agreement between a series of measurements from the same sample. Accuracy is often expressed as percent recovery, and precision as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Table 2: Comparison of Accuracy and Precision Parameters
| Parameter | ICH M10 Guideline Acceptance Criteria | Typical Performance of Acebutolol Methods | Expected Performance with this compound |
| Intra-batch Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | 93.2% – 111.99%[3] | Expected to be within ±15% of the nominal value. |
| Inter-batch Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | 93.2% – 111.99%[3] | Expected to be within ±15% of the nominal value. |
| Intra-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). | < 15% for LLOQ, < 10% for other QCs.[3] | ≤ 15% (≤ 20% at LLOQ). |
| Inter-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). | < 15% for LLOQ, < 10% for other QCs.[3] | ≤ 15% (≤ 20% at LLOQ). |
Alternative Internal Standards
For the bioanalysis of beta-blockers, several deuterated analogs can serve as alternatives to this compound, depending on the specific analyte being quantified. The principle remains the same: the ideal internal standard is a stable isotope-labeled version of the analyte itself. When analyzing other beta-blockers, alternatives would include:
-
Metoprolol-d7
-
Propranolol-d7
-
Atenolol-d5
-
Pindolol-d5
The choice of internal standard should be justified and validated for the specific analytical method. The use of a deuterated internal standard is highly recommended by regulatory agencies for its ability to provide a reliable tool for bioanalysis.[6]
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for establishing the linearity, accuracy, and precision of a bioanalytical method for Acebutolol using this compound as an internal standard.
Caption: Workflow for Bioanalytical Method Validation.
Detailed Experimental Protocol
This protocol outlines a representative method for validating the linearity, accuracy, and precision for the quantification of Acebutolol in human plasma using this compound as an internal standard by LC-MS/MS.
1. Materials and Reagents
-
Acebutolol reference standard
-
This compound internal standard (IS)
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade methanol, acetonitrile, water
-
Formic acid or ammonium formate (for mobile phase modification)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Acebutolol and this compound in methanol to prepare individual stock solutions.
-
Working Calibration Standards: Serially dilute the Acebutolol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standards for the calibration curve (e.g., covering a range of 0.2 to 150 ng/mL).
-
Working Quality Control (QC) Samples: Prepare separate working solutions for QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 10 ng/mL).
3. Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of control human plasma into microcentrifuge tubes.
-
Spike 10 µL of the appropriate Acebutolol working standard or QC solution into the plasma.
-
Add 20 µL of the this compound working solution to all samples except for the blank matrix.
-
To precipitate proteins, add 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
4. LC-MS/MS Instrumental Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both Acebutolol and this compound.
5. Validation Experiments
-
Linearity:
-
Prepare a calibration curve consisting of a blank sample (matrix processed without IS), a zero sample (matrix with IS), and at least six non-zero concentration levels.
-
Analyze the curve and plot the peak area ratio (Acebutolol/Acebutolol D7) against the nominal concentration.
-
Perform a linear regression analysis and determine the R² value.
-
-
Accuracy and Precision:
-
Intra-batch: Analyze at least five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.
-
Inter-batch: Analyze the QC replicates over at least three different analytical runs on different days.
-
Calculate the concentration of each QC replicate using the calibration curve from the respective run.
-
Determine the accuracy (% recovery or % bias) and precision (%CV) for each level.
-
By following this protocol and adhering to the established regulatory guidelines, researchers can confidently establish the linearity, accuracy, and precision of their bioanalytical method for Acebutolol, ensuring data integrity for pharmacokinetic and other critical studies. The use of this compound is integral to achieving the high standards of quality and reliability required in modern drug development.
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. database.ich.org [database.ich.org]
- 3. waters.com [waters.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Acebutolol
This guide provides a comprehensive comparison of different analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Acebutolol. The use of a deuterated internal standard, such as Acebutolol D7, is common in high-sensitivity quantitative analysis, particularly with mass spectrometry-based methods, to ensure accuracy and precision. While specific studies detailing the determination of LOD and LOQ for Acebutolol with this compound were not prevalent in the initial search, the principles of its application are integrated into the description of relevant methodologies.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise.[1] It is typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (3.3σ/S).[1] The Limit of Quantitation (LOQ) represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1] It is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (10σ/S).[1] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for determining these parameters.[1]
Comparison of Analytical Methods for Acebutolol LOD and LOQ Determination
The sensitivity of an analytical method dictates its LOD and LOQ. For Acebutolol, various techniques have been employed, each with its own performance characteristics.
| Analytical Method | Sample Matrix | LOD | LOQ | Reference |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Human Plasma | 10.0 ng/mL | - | [2] |
| LC-MS/MS | - | 13.44 µg/mL | 40.74 µg/mL | [3] |
| Capillary Isotachophoresis | Pharmaceutical Tablets | 0.04 mg/mL (40 µg/mL) | 0.12 mg/mL (120 µg/mL) | [4][5] |
| UHPLC-QqQ-MS/MS | Human Blood | - | 0.1 ng/mL | [6] |
| Square-Wave Adsorptive Stripping Voltammetry | Pharmaceutical Formulations & Biological Fluids | 5 x 10⁻⁷ M | 1.7 x 10⁻⁷ M | [7] |
| Difference Spectrophotometric Method | Bulk Drug | 0.2670 ppm (µg/mL) | 0.8091 ppm (µg/mL) | [8] |
| RP-HPLC | Bulk Drug and Tablet Dosage Form | 1.35 µg/mL | 4.11 µg/mL | [9] |
Note: The significant variation in reported LOD and LOQ values can be attributed to differences in instrumentation, experimental conditions, sample matrices, and the specific calculation methods used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are outlines of common experimental protocols for Acebutolol analysis.
LC-MS/MS Method for Acebutolol Quantification
This method is highly sensitive and specific, making it suitable for complex matrices. The use of a stable isotope-labeled internal standard like this compound is highly recommended to correct for matrix effects and variations in instrument response.
Instrumentation:
-
A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[3]
-
A C18 analytical column is commonly used for separation.[3]
Sample Preparation:
-
Spiking: Prepare a series of calibration standards and quality control samples by spiking a known concentration of Acebutolol and a fixed concentration of the internal standard (this compound) into the blank matrix (e.g., plasma, urine).
-
Extraction: Perform protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix.
-
Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often used.[3]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Acebutolol and the internal standard (this compound).
LOD and LOQ Determination:
-
Calibration Curve Method: Prepare a series of low-concentration standards. The LOD and LOQ are then calculated from the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[10]
-
Signal-to-Noise Ratio Method: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
A more widely available technique, though generally less sensitive than LC-MS/MS.
Instrumentation:
-
An HPLC system equipped with a UV detector.[2]
-
A C18 column is a common choice.
Sample Preparation:
-
Similar to LC-MS/MS, involving extraction and reconstitution steps. An internal standard (e.g., celiprolol) can be used.[2]
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer.
-
Detection Wavelength: Set at the maximum absorbance wavelength of Acebutolol.
LOD and LOQ Determination:
-
Usually determined based on the calibration curve method by analyzing a series of low-concentration standards.[2]
Workflow for LOD and LOQ Determination
The following diagram illustrates a general workflow for determining the LOD and LOQ of an analyte like Acebutolol using a method such as LC-MS/MS with an internal standard.
Caption: Workflow for LOD and LOQ Determination of Acebutolol.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of square-wave adsorptive stripping voltammetric method for determination of acebutolol in pharmaceutical formulations and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijbpas.com [ijbpas.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Acebutolol D7: A Superior Certified Reference Material for Quality Control
In the landscape of pharmaceutical quality control, the precision and reliability of analytical measurements are paramount. For the quantitative analysis of the beta-blocker Acebutolol, the choice of a certified reference material (CRM) is a critical factor influencing the accuracy of results. This guide provides a comprehensive comparison of Acebutolol D7, a deuterated form of the drug, with its non-deuterated counterpart and other alternatives, demonstrating its superiority as a CRM, particularly when used as an internal standard in mass spectrometry-based methods.
The Advantage of Deuteration: Unpacking the Benefits of this compound
This compound serves as an ideal internal standard for the quantification of Acebutolol in various samples. The key to its superior performance lies in the strategic replacement of seven hydrogen atoms with their heavier isotope, deuterium. This subtle modification results in a molecule that is chemically identical to Acebutolol but has a higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry (MS) detection, allowing for clear differentiation between the analyte (Acebutolol) and the internal standard (this compound).
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. Because this compound behaves virtually identically to Acebutolol throughout these processes, any loss or variation experienced by the analyte will be mirrored by the internal standard. This co-elution and co-ionization allow for a highly accurate and precise quantification of the target analyte, as the ratio of the analyte signal to the internal standard signal remains constant even if the absolute signals fluctuate.
In contrast, non-deuterated Acebutolol as a CRM, when used as an external standard, cannot account for such procedural variability. Similarly, while other non-related compounds (analogue internal standards) can be used, they may not perfectly mimic the behavior of Acebutolol during analysis, potentially leading to less accurate results.
Comparative Performance Data
The following tables summarize the performance characteristics of different analytical methods for Acebutolol, highlighting the benefits of using an internal standard like this compound where applicable.
Table 1: Comparison of Analytical Methods for Acebutolol Quantification
| Analytical Method | Internal Standard | Linearity (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| UPLC-MS/MS | Nadolol (analogue) | 0.0002 - 0.15 | - | 0.0002 | < 15 (LLOQ), < 10 (other QCs) | 93.2 - 111.99 |
| HPLC-UV [1] | - | 5 - 25 | - | - | < 2 | 98 - 102 |
| First-Derivative UV Spectrophotometry [2] | - | 2 - 10 | 0.267 ppm | 0.8091 ppm | < 2 | 99.39 |
| TLC-Densitometry [3] | - | - | - | - | - | - |
| Capillary Isotachophoresis [4] | - | 140 - 1400 | 40 µg/mL | 120 µg/mL | 0.7 - 1.7 | 98.8 - 102.4 |
Note: While a direct comparison with this compound was not found in the search results, the UPLC-MS/MS data using an analogue internal standard demonstrates the high sensitivity and precision achievable with this technique. The use of a stable isotope-labeled internal standard like this compound is expected to further enhance this performance by providing more accurate correction for analytical variability.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Acebutolol in Pharmaceutical Formulations[2]
-
Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 2.5) in a ratio of 85:15 (v/v).
-
Column: C18 (4.6mm x 250mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: A standard stock solution of Acebutolol hydrochloride (10 mg) is prepared in 10 mL of the mobile phase. This is further diluted to achieve the desired concentrations for the calibration curve (e.g., 5-25 µg/mL). For tablet analysis, a powdered tablet equivalent to 10 mg of Acebutolol is dissolved in the mobile phase, filtered, and then diluted to the appropriate concentration.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Acebutolol in Human Plasma[1]
-
Internal Standard: Nadolol (an analogue internal standard). In a best-practice scenario, this compound would be the preferred internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 50 µL of the internal standard solution and 50 µL of the spiking solution (or water for blank samples).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the supernatant with 800 µL of water before injection.
-
-
UPLC System: Waters ACQUITY UPLC System.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: Waters Quattro Premier XE Mass Spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor and product ion transitions for Acebutolol and the internal standard are monitored.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for pharmaceutical quality control and the specific analytical workflow for LC-MS/MS analysis using an internal standard.
References
Acebutolol D7: A Comparative Performance Analysis in Plasma and Urine Samples
For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the analytical performance of methods for quantifying acebutolol, using its deuterated internal standard (Acebutolol D7), in human plasma versus urine. The information presented is synthesized from published experimental data to aid in the selection of the most appropriate matrix for specific research needs.
Acebutolol is a cardioselective beta-blocker that undergoes significant metabolism. The parent drug and its metabolites are excreted in both urine and feces. The choice between plasma and urine as a matrix for quantification depends on the specific objectives of the study. Plasma concentrations are generally considered to reflect the pharmacologically active levels of the drug, while urine analysis can provide insights into the excretion profile and overall drug exposure. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and ensuring the accuracy and precision of the bioanalytical method.
Quantitative Performance Data
The following table summarizes the key performance parameters of validated bioanalytical methods for the quantification of acebutolol in human plasma and urine. These methods typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
| Performance Parameter | Plasma | Urine | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 2 - 100 ng/mL | |
| Linearity Range | 0.1 - 500 ng/mL (r > 0.998) | 2 - 100 µg/mL (r > 0.998) | [1] |
| Accuracy (% Recovery) | 97 - 103% | 96 - 104% | [2] |
| Precision (% RSD) | |||
| - Intra-day | 2.9 - 3.2% | < 5% | [1] |
| - Inter-day | 3.4 - 3.8% | < 5% | [1] |
| Recovery (%) | 80.0 - 119.6% | Not explicitly stated, but expected to be high | |
| Matrix Effect | Within ±20.0% | Not explicitly stated, but can be significant |
Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific analytical method and instrumentation used.
Experimental Protocols
A generalized experimental workflow for the quantification of acebutolol in plasma and urine using LC-MS/MS is described below.
Sample Preparation
Plasma:
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A small volume of plasma (e.g., 100 µL) is aliquoted into a clean tube.
-
Internal Standard Spiking: A working solution of this compound is added to the plasma sample.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol, is added to the sample to remove proteins. The mixture is vortexed and then centrifuged.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a mobile phase-compatible solvent.
Urine:
-
Thawing and Mixing: Frozen urine samples are thawed and mixed thoroughly.
-
Dilution: Due to the higher concentration of acebutolol in urine, samples are often diluted with a suitable buffer or mobile phase.
-
Internal Standard Spiking: A working solution of this compound is added to the diluted urine sample.
-
Centrifugation: The sample is centrifuged to pellet any particulate matter.
-
Supernatant Transfer: The clear supernatant is transferred for analysis. In some cases, a solid-phase extraction (SPE) step may be employed for further cleanup.
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate acebutolol and its internal standard from other matrix components.
-
Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The transitions of the precursor ion to the product ion for both acebutolol and this compound are monitored using Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Metabolism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the metabolic pathway of acebutolol.
References
Justification for Using a Deuterated Standard in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly influences the accuracy, precision, and reliability of analytical data submitted to regulatory agencies.[1] This guide provides a comprehensive justification for the use of deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), by comparing their performance against other alternatives, primarily structural analogs. The information herein is supported by established bioanalytical principles and guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The primary function of an internal standard is to compensate for variability throughout the analytical process.[1] This includes variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] An ideal internal standard should mimic the behavior of the analyte to correct for these potential inconsistencies.[1] While various types of internal standards exist, deuterated standards have emerged as the preferred choice in many regulated bioanalytical laboratories.[1]
Superior Performance of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This modification results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical physicochemical nature is the foundation of their superior performance.
A key advantage of deuterated standards is their co-elution with the target analyte.[3] This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and reliable quantification.[4] Structural analogs, on the other hand, may not co-elute perfectly and can be affected differently by the matrix, potentially compromising data quality.[4]
Regulatory bodies recognize the value of SIL-IS. The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency incorporate SIL-IS in their bioanalytical method validations.[5] While the FDA does not explicitly mandate their use, they expect laboratories to develop robust and reliable methods, and the use of a SIL-IS is considered a best practice to achieve this.[5]
Comparative Performance Data
The theoretical advantages of deuterated standards are consistently supported by experimental data. The following tables summarize quantitative data from studies comparing the performance of deuterated internal standards with structural analog internal standards.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | Mean bias closer to 100% | Can exhibit significant bias | Mean accuracy within 85-115% of nominal concentration (80-120% at LLOQ)[3] |
| Precision (% CV) | Lower % CV (e.g., 2.7%-5.7%)[4] | Higher % CV (e.g., 7.6%-9.7%)[4] | Precision (%CV) should not exceed 15% (20% at LLOQ)[3] |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | ≤ 15% | Often > 15% | ≤ 15%[3] |
| Method Development Time | Often reduced by half[5] | Can be significantly longer due to troubleshooting assay bias[5] | N/A |
Key Experimental Protocols
Detailed methodologies are crucial for validating the performance of a deuterated internal standard. Below are protocols for key experiments.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked in a clean solution.
-
Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the deuterated IS.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
The coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of blank matrix should be calculated.
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.[3]
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentrations to the true values and the reproducibility of the measurements.
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (as % bias) and precision (as % CV).
Acceptance Criteria:
-
The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ).[3]
-
The precision (% CV) should not exceed 15% (20% at the LLOQ).[3]
Visualizing the Rationale and Workflow
Diagrams can effectively illustrate the underlying principles and processes involved in using deuterated standards.
References
Safety Operating Guide
Safe Disposal of Acebutolol D7: A Procedural Guide for Laboratory Professionals
Acebutolol D7 Disposal as a Chemical Waste
This compound, like its parent compound, should be treated as a chemical waste and disposed of in accordance with local, regional, and national regulations. Avoid discharge into drains, water courses, or onto the ground.[1] The primary method for disposal is through a licensed hazardous waste disposal contractor.
Key Experimental Protocols for Waste Handling:
While no "experiments" are performed for disposal, the following protocols are mandatory for safe handling and preparation of this compound for disposal:
-
Container Selection: Collect waste this compound in a sturdy, leak-proof container that is compatible with the chemical.[2][3] Plastic is often preferred.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste."[2] The label must include the full chemical name ("this compound"), concentration, and any known hazards.[2] Do not use abbreviations.[2]
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.[2][3]
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][5]
| Parameter | Guideline | Source |
| Disposal Method | Professional hazardous waste disposal service | [3][5] |
| Container Type | Compatible, sturdy, leak-proof (e.g., plastic) | [2][4] |
| Container Labeling | "Hazardous Waste," full chemical name, concentration | [2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [2] |
| Drain Disposal | Prohibited | [1] |
General Procedures for Laboratory Chemical Waste Disposal
The following workflow provides a general decision-making process for the disposal of laboratory chemicals like this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling Acebutolol D7
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Acebutolol D7. The following information is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Acebutolol, a beta-blocker. While specific data for the D7 variant is limited, the safety precautions should be considered equivalent to those for Acebutolol Hydrochloride. It is harmful if it comes into contact with skin, is inhaled, or is swallowed, and it can cause serious eye irritation.[1][2] Long-term or repeated exposure may lead to cumulative health effects.
Occupational Exposure Limits:
| Parameter | Value | Source |
| MOEHS Occupational Exposure Band | 3 (0.01-0.1 mg/m³) | Moehs[1] |
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.[3]
| PPE Category | Specification |
| Hand Protection | Wear protective gloves.[1] Nitrile or other impervious gloves are recommended.[4] For handling hazardous drugs, two pairs of chemotherapy gloves may be required.[5] |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield should be worn.[3][4] |
| Skin and Body Protection | Wear a protective disposable gown made of a material resistant to chemical permeation.[3] Laboratory coats should be laundered separately. |
| Respiratory Protection | Use a dust/aerosol mask or an approved respirator, especially when there is a risk of generating dust.[1] Ensure good ventilation or use local exhaust ventilation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to minimize dust generation.[2]
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
-
Keep the container tightly sealed when not in use.[2]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
After handling, wash hands and other exposed skin thoroughly with soap and water.[4]
3. Spill Management:
-
In case of a spill, avoid generating dust.[4]
-
For dry spills, use dry clean-up procedures. Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[4]
-
For wet spills, absorb the material and place it in a labeled container for disposal.
-
Wash the spill area thoroughly with water, preventing runoff into drains.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous and disposed of according to all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Collect all waste materials, including contaminated PPE (gloves, gowns), disposable labware, and residual compound, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Container Management:
-
Ensure waste containers are kept closed and stored in a designated, secure area away from incompatible materials.
-
Puncture empty containers to prevent reuse before disposal.
-
-
Disposal Options:
-
Authorized Waste Disposal Service: Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Drug Take-Back Programs: If available, utilize institutional or community drug take-back programs for disposal of unused or expired materials.[6][7]
-
Landfill: Disposal in an authorized landfill may be an option, but this must be confirmed to be in compliance with local environmental regulations.
-
Do Not: Do not discharge into sewers or waterways.
-
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. moehs.com [moehs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pogo.ca [pogo.ca]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
